2-(Cyano(4-fluorophenyl)methyl)benzonitrile
Description
Properties
IUPAC Name |
2-[cyano-(4-fluorophenyl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2/c16-13-7-5-11(6-8-13)15(10-18)14-4-2-1-3-12(14)9-17/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHKEEJUFXPRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378786 | |
| Record name | 2-[Cyano(4-fluorophenyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116617-31-3 | |
| Record name | 2-[Cyano(4-fluorophenyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116617-31-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Proposed Synthetic Route for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile: A Technical Guide
Disclaimer: The following technical guide details a proposed synthetic route for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. To date, a specific, peer-reviewed synthesis for this compound has not been identified in the public domain. The methodologies presented herein are based on established principles of organic chemistry and analogous reactions reported for structurally similar compounds. This guide is intended for an audience of researchers, scientists, and drug development professionals and should be utilized as a theoretical framework for the potential synthesis of the target molecule.
Introduction
This compound is a diarylacetonitrile derivative. Diarylacetonitrile scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The synthesis of this specific molecule, featuring a 2-cyanophenyl group and a 4-fluorophenyl group attached to a central cyanomethyl core, presents a unique challenge. This guide proposes a plausible and robust synthetic strategy for its preparation, focusing on a nucleophilic substitution pathway.
Proposed Synthetic Pathway
The proposed synthesis involves the base-mediated nucleophilic substitution of 2-(bromomethyl)benzonitrile with 4-fluorophenylacetonitrile. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields associated with this type of reaction.
Reaction Scheme:
The reaction mechanism proceeds via the deprotonation of the acidic α-hydrogen of 4-fluorophenylacetonitrile by a suitable base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-(bromomethyl)benzonitrile, displacing the bromide ion and forming the desired carbon-carbon bond.
Experimental Protocol (Proposed)
This section outlines a detailed, albeit theoretical, experimental protocol for the synthesis of this compound.
Materials:
-
4-Fluorophenylacetonitrile
-
2-(Bromomethyl)benzonitrile
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. The flask is cooled to 0 °C in an ice bath.
-
Addition of Nucleophile: A solution of 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 15-20 minutes, ensuring the temperature remains at 0 °C. The mixture is stirred at this temperature for an additional 30 minutes to allow for complete deprotonation.
-
Addition of Electrophile: A solution of 2-(bromomethyl)benzonitrile (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The resulting mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data (Theoretical)
The following table summarizes the key theoretical quantitative data for the proposed synthesis. These values are based on typical conditions for analogous reactions and may require optimization.
| Parameter | Value |
| Reactants | |
| 4-Fluorophenylacetonitrile | 1.0 eq |
| 2-(Bromomethyl)benzonitrile | 1.1 eq |
| Reagents & Solvents | |
| Base (Sodium Hydride) | 1.2 eq |
| Solvent (Anhydrous DMF) | 5-10 mL per mmol of limiting reagent |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-90% (based on analogous reactions) |
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis of this compound.
Caption: Proposed experimental workflow for the synthesis.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed method, utilizing a base-mediated nucleophilic substitution, is based on well-established chemical principles and offers a plausible route to the target molecule. It is imperative that any attempt to perform this synthesis is conducted with appropriate safety precautions in a controlled laboratory setting. Further experimental work would be required to optimize the reaction conditions and fully characterize the final product.
An In-depth Technical Guide on the Characterization of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
Disclaimer: Publicly available experimental data specifically for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile (CAS No. 135334-73-3) is limited. This guide provides a comprehensive overview of the characterization of this compound based on data from structurally related benzonitrile derivatives and established analytical protocols. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing expected properties and detailed methodologies for its analysis.
Introduction
Benzonitrile derivatives are a significant class of organic compounds widely utilized in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. The nitrile functional group can act as a hydrogen bond acceptor and a bioisostere for other functional groups, making it a key component in the design of novel therapeutic agents.[1] This guide focuses on the characterization of this compound, a diarylacetonitrile derivative, providing insights into its potential physicochemical properties, spectroscopic signature, and biological relevance.
Physicochemical and Spectroscopic Characterization
While specific experimental data for the title compound is scarce, the following tables summarize expected and observed properties for closely related benzonitrile analogs. These values provide a baseline for the characterization of this compound.
Table 1: Physicochemical Properties of Related Benzonitrile Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 | 32-34 | 188 (at 750 mmHg) |
| 2-Fluorobenzonitrile | 394-47-8 | C₇H₄FN | 121.11 | - | - |
| 3-Fluoro-4-methylbenzonitrile | 170572-49-3 | C₈H₆FN | 135.14 | 47-51 | - |
| 2-(Bromomethyl)-4-fluorobenzonitrile | 421552-12-7 | C₈H₅BrFN | 214.04 | 67-71 | - |
| 2-Amino-4-chlorobenzonitrile | 38487-86-4 | C₇H₅ClN₂ | 152.58 | 157-162 | - |
Data sourced from commercial supplier information and public chemical databases.[2][3][4][5]
Table 2: Spectroscopic Data for Benzonitrile Functional Groups
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹³C NMR | Nitrile (-C≡N) | 115-125 ppm |
| FT-IR | Nitrile (-C≡N) stretch | 2220-2240 cm⁻¹ |
General expected ranges for benzonitrile derivatives.[6]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization and evaluation of new chemical entities. The following sections outline key methodologies.
Synthesis of Diarylacetonitrile Derivatives
A plausible synthetic route to this compound could involve the nucleophilic substitution of a benzylic halide with a cyanide salt. A general procedure is outlined below.
General Procedure for Synthesis:
-
Dissolve 2-bromobenzyl cyanide and 4-fluorobenzaldehyde in a suitable organic solvent (e.g., dichloromethane).
-
Add a base (e.g., sodium cyanide) and a phase-transfer catalyst.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A similar synthetic approach has been reported for a phenothiazine derivative of benzonitrile.[7]
Figure 1. General workflow for the synthesis of diarylacetonitrile derivatives.
Spectroscopic and Chromatographic Analysis
The structural elucidation of the synthesized compound would be achieved through a combination of spectroscopic and chromatographic techniques.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To identify the number and types of carbon atoms, including the characteristic nitrile carbon signal.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups, particularly the sharp, characteristic nitrile (-C≡N) stretching vibration.[6]
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Figure 2. Analytical workflow for the characterization of the synthesized compound.
Biological Activity and Potential Applications
Benzonitrile derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[8] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity to biological targets.
In Vitro Biological Evaluation
Anticancer Activity: The MTT assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.[1]
Antimicrobial Activity: The minimum inhibitory concentration (MIC) can be determined using broth microdilution methods against various bacterial and fungal strains.[8]
Enzyme Inhibitory Activity: Many benzonitrile-containing drugs target specific enzymes. Assays to determine IC₅₀ or Kᵢ values are crucial for understanding the mechanism of action.
Potential Signaling Pathways
Given the structural similarity of diarylacetonitriles to other known bioactive molecules, this compound could potentially modulate various signaling pathways implicated in disease. For instance, some nitrile-containing compounds are known to inhibit protein kinases or other enzymes involved in cell proliferation and survival.
Figure 3. A hypothetical signaling pathway modulated by the title compound.
Conclusion
While a complete experimental profile for this compound is not currently available in the public domain, this technical guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established methodologies and data from analogous compounds. The versatile benzonitrile scaffold, combined with the presence of a fluorophenyl group, suggests that this compound may possess interesting biological properties worthy of further investigation by researchers in the field of drug discovery and development. The provided protocols and comparative data serve as a valuable starting point for such endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Fluorobenzonitrile 99 1194-02-1 [sigmaaldrich.com]
- 3. 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-氨基-4-氯苄腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Analysis of Diarylacetonitriles: A Case Study
Foreword: A comprehensive search of scientific literature and databases did not yield specific experimental spectroscopic data for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. To provide a relevant and technically sound guide for researchers, this document details the spectroscopic analysis of a closely related and well-characterized compound from the same diarylacetonitrile class: Diphenylacetonitrile . The principles, protocols, and expected data signatures discussed herein serve as a robust framework for the analysis of substituted diarylacetonitriles, including the target compound.
This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of organic molecules. It provides an in-depth overview of standard spectroscopic methodologies, complete with detailed experimental protocols and illustrative data.
Spectroscopic Data for Diphenylacetonitrile
The following tables summarize the essential spectroscopic data for Diphenylacetonitrile, which is foundational for its structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: ¹H NMR Spectroscopic Data for Diphenylacetonitrile
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.25 - 7.45 | m | 10H | Aromatic protons |
| 5.15 | s | 1H | Methine proton (-CH) |
Solvent: CDCl₃, Reference: TMS[1]
Table 2: ¹³C NMR Spectroscopic Data for Diphenylacetonitrile
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 136.5 | Quaternary aromatic carbons |
| 129.2 | Aromatic CH |
| 128.9 | Aromatic CH |
| 127.8 | Aromatic CH |
| 118.5 | Nitrile carbon (-CN) |
| 42.0 | Methine carbon (-CH) |
Solvent: CDCl₃[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Infrared (IR) Spectroscopic Data for Diphenylacetonitrile
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3060 - 3030 | Aromatic C-H stretch |
| 2245 | Nitrile (-C≡N) stretch[1] |
| 1600, 1495, 1450 | Aromatic C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Mass Spectrometry Data for Diphenylacetonitrile
| m/z | Interpretation |
|---|---|
| 193 | [M]⁺ (Molecular ion)[1] |
| 165 | [M - HCN]⁺[1] |
| 116 | [C₉H₈]⁺ |
Experimental Protocols
The following are generalized yet detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[2] The solution is then transferred to a 5 mm NMR tube.[2]
-
Data Acquisition: Spectra are recorded on a 300 or 400 MHz spectrometer.[1][2]
-
¹H NMR: A standard single-pulse experiment is performed. Typically, 16 scans are accumulated using a 30-degree pulse width and a relaxation delay of 1.0 second to ensure quantitative integration.[2]
-
¹³C NMR: A proton-decoupled pulse sequence is utilized to obtain a spectrum with single lines for each unique carbon atom. A 30-degree pulse width with a 2.0-second relaxation delay is common, and 1024 or more scans are generally accumulated to achieve a good signal-to-noise ratio.[2]
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is intimately ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.[2]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
-
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of air (or the KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Mass spectra are commonly acquired using an Electron Ionization (EI) source. For volatile and thermally stable compounds like diarylacetonitriles, the sample is often introduced via a Gas Chromatography (GC-MS) system, which separates the sample from any impurities before it enters the mass spectrometer.[2]
-
Mass Analysis: Following ionization, the resulting charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.[2] The detector records the relative abundance of each fragment to generate the mass spectrum.
Visualization of Analytical Workflow
The logical flow from sample synthesis to final characterization is a critical aspect of chemical research. The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized diarylacetonitrile compound.
Caption: General workflow for synthesis and spectroscopic characterization.
References
Technical Guide: Physical Properties of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyano(4-fluorophenyl)methyl)benzonitrile, with CAS number 116617-31-3, is a chemical compound of interest in medicinal chemistry and drug discovery. Its structural similarity to compounds with known biological activities suggests its potential as a scaffold or intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed methodologies for their determination, and a logical framework for its synthesis and potential biological interactions.
Core Physical Properties
The physical characteristics of a compound are critical for its handling, formulation, and development as a potential pharmaceutical agent. The table below summarizes the key physical properties of this compound.
| Property | Value |
| CAS Number | 116617-31-3 |
| Molecular Formula | C₁₅H₉FN₂ |
| Molecular Weight | 236.25 g/mol |
| Melting Point | 87-89 °C[1][2][3][4][5] |
| Boiling Point | 395.5 °C at 760 mmHg[1][3] |
| Density | 1.23 g/cm³[1][3] |
| Flash Point | 193 °C[1][3] |
| Refractive Index | 1.595[1][3] |
| Vapor Pressure | 1.84 x 10⁻⁶ mmHg at 25 °C[1][3] |
Experimental Protocols
While specific experimental procedures for the determination of the physical properties of this compound are not detailed in publicly available literature, the following are standard and widely accepted methodologies for such characterizations of solid organic compounds.
Melting Point Determination
The melting point of a solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.
Boiling Point Determination (for High-Boiling Solids)
Given the high boiling point, this measurement is typically performed under reduced pressure to prevent decomposition. The atmospheric boiling point is then extrapolated.
Apparatus:
-
Distillation apparatus suitable for high temperatures and vacuum
-
Round-bottom flask
-
Condenser
-
Thermometer
-
Vacuum pump and manometer
-
Heating mantle
Procedure:
-
A sample of the compound is placed in the round-bottom flask with a boiling chip.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum.
-
The system is evacuated to a specific, stable pressure, which is recorded from the manometer.
-
The sample is heated gently until it begins to boil and a steady reflux is observed.
-
The temperature of the vapor is recorded as the boiling point at that specific pressure.
-
This process can be repeated at several different pressures to create a nomograph or use the Clausius-Clapeyron equation to extrapolate the boiling point to atmospheric pressure (760 mmHg).
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for purification, formulation, and understanding its behavior in biological systems.
Apparatus:
-
Test tubes
-
Vortex mixer
-
A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a test tube.
-
A measured volume of the chosen solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble at that concentration. If not, it is classified as partially soluble or insoluble. This can be quantified further using techniques like HPLC.
Logical Synthesis Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cusabio.com [cusabio.com]
- 3. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzonitrile scaffold, a versatile and privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its unique electronic properties and synthetic tractability have paved the way for the development of a diverse array of derivatives with significant biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel benzonitrile derivatives, with a focus on their mechanisms of action and therapeutic potential in oncology and beyond.
Data Presentation: A Comparative Analysis of Biological Activity
The following tables summarize the quantitative data for various classes of benzonitrile derivatives, highlighting their potency against different biological targets.
Table 1: Anticancer Activity of Benzonitrile Derivatives
| Compound Class | Derivative Example | Target/Mechanism | Cell Line | IC50/EC50 |
| Biphenyl-1,2,3-Triazol-Benzonitriles | Compound 7 | PD-1/PD-L1 Interaction Inhibition | - | 8.52 µM[1][2] |
| Quinazolinone-Benzonitriles | Compound 5d (morpholino-methyl substituted) | DPP-4 Inhibition | - | >13 nM |
| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitriles | - | DPP-4 Inhibition | - | 1.4621 to 6.7805 µM |
| 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile | R234 | Receptor Tyrosine Kinase, PI3K/AKT/mTOR Pathway Inhibition | LN229, U87 (Glioblastoma) | 87 µM - 107 µM[3] |
| Benzothiazole-benzonitrile hybrids | Nicotinonitrile-benzofuran hybrid (6f) | p38α MAPK Inhibition | - | 0.040 µM[4] |
Table 2: Antiviral and Antimicrobial Activity of Benzonitrile Derivatives
| Compound Class | Derivative Example | Target/Mechanism | Organism/Virus | MIC/EC50 |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitriles | L0909 | HCV Entry Inhibition | Hepatitis C Virus | 0.022 µM[5] |
| Benzo and Naphthonitrile Derivatives | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Antibacterial/Antifungal | Gram-positive and Gram-negative bacteria, Fungi | Not Specified[5] |
Key Signaling Pathways Modulated by Benzonitrile Derivatives
Novel benzonitrile derivatives exert their biological effects by modulating various signaling pathways critical for cell growth, proliferation, and immune response. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Certain benzothiazole-benzonitrile hybrids have been identified as potent inhibitors of the p38α MAPK pathway, a key regulator of cellular responses to stress, inflammation, and apoptosis.[4]
PI3K/AKT/mTOR Signaling Pathway
A novel hydrazineyl-benzonitrile derivative, R234, has been identified as a negative regulator of the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation that is often dysregulated in cancer.[3]
PD-1/PD-L1 Immune Checkpoint Inhibition
Biphenyl-1,2,3-triazol-benzonitrile derivatives have emerged as small-molecule inhibitors of the PD-1/PD-L1 interaction.[1][2] This interaction is a key mechanism by which cancer cells evade the immune system.
Tubulin Polymerization Inhibition
Certain benzonitrile derivatives, particularly 2-phenylacrylonitriles, act as potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds arrest the cell cycle and induce apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following section outlines key experimental protocols for the synthesis and biological evaluation of novel benzonitrile derivatives.
General Synthetic Procedure for Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives
This protocol describes a common "click chemistry" approach to synthesize the triazole core.
-
Azide Synthesis: To a solution of the appropriate phenoxy derivative in a suitable solvent (e.g., DMF), add sodium azide. Heat the reaction mixture and monitor by TLC until the starting material is consumed. After cooling, pour the mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure to obtain the azide intermediate.
-
Click Reaction: In a mixture of t-BuOH, water, and DMF, dissolve the azide intermediate and the corresponding alkyne derivative. Add a catalytic amount of copper(II) sulfate pentahydrate and sodium L-ascorbate. Stir the reaction at an elevated temperature (e.g., 65°C) for several hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the final biphenyl-1,2,3-triazol-benzonitrile derivative.
In Vitro DPP-4 Inhibition Assay
This assay is used to determine the inhibitory activity of synthesized compounds against the dipeptidyl peptidase-4 (DPP-4) enzyme.
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 8.0). Dissolve the DPP-4 enzyme and the substrate (e.g., Gly-Pro-p-nitroanilide) in the buffer. Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., sitagliptin) in the buffer.
-
Assay Procedure: In a 96-well plate, add the DPP-4 enzyme solution to each well. Add the test compounds or reference inhibitor at various concentrations. Pre-incubate the plate at 37°C. Initiate the reaction by adding the substrate solution to each well.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 405 nm) at multiple time points using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the benzonitrile derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion
The discovery of novel benzonitrile derivatives represents a highly promising avenue for the development of next-generation therapeutics. The versatility of the benzonitrile scaffold allows for the fine-tuning of pharmacological properties, leading to potent and selective inhibitors of key biological targets. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and bringing new and effective treatments to patients in need. The continued exploration of this chemical space is poised to unlock even more innovative therapeutic strategies in the years to come.
References
- 1. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile as novel inhibitor of receptor tyrosine kinase and PI3K/AKT/mTOR signaling pathway in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Computational Modeling of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational modeling of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, a non-steroidal compound with structural similarities to third-generation aromatase inhibitors. Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final step of estrogen biosynthesis. This document outlines a hypothesized computational approach to investigate the binding affinity and mechanism of action of this compound as a potential aromatase inhibitor. The methodologies described herein, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics simulations, are based on established protocols for studying known aromatase inhibitors such as letrozole and anastrozole. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the in-silico evaluation of novel therapeutic agents targeting estrogen-dependent pathways.
Introduction
Estrogen plays a pivotal role in the development and progression of a significant percentage of breast cancers. The enzyme aromatase (cytochrome P450 19A1) is responsible for the conversion of androgens to estrogens in peripheral tissues, making it a key therapeutic target. Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, have demonstrated significant efficacy in the treatment of estrogen receptor-positive breast cancer. The compound this compound shares structural motifs with these established inhibitors, suggesting its potential as a novel aromatase inhibitor.
Computational modeling offers a powerful and resource-efficient approach to predict the biological activity of novel compounds, elucidate their mechanisms of action, and guide further experimental studies. This guide details a systematic computational workflow for the evaluation of this compound as a putative aromatase inhibitor.
Homology Modeling and Target Preparation
A crucial first step in computational modeling is the preparation of a high-quality 3D structure of the target protein, human aromatase.
Experimental Protocol: Homology Modeling and Protein Preparation
-
Template Selection: A suitable crystal structure of human aromatase is retrieved from the Protein Data Bank (PDB).
-
Sequence Alignment: The amino acid sequence of the target aromatase is aligned with the template sequence to identify conserved and variable regions.
-
Model Building: A homology model is generated using software such as MODELLER or SWISS-MODEL.
-
Model Validation: The quality of the generated model is assessed using tools like PROCHECK to analyze Ramachandran plots and other stereochemical parameters.
-
Protein Preparation: The protein structure is prepared for docking by adding hydrogen atoms, assigning correct protonation states to ionizable residues, and minimizing the energy of the structure to relieve any steric clashes.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in understanding the binding mode and estimating the binding affinity of this compound to the active site of aromatase.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 2D structure of this compound is converted to a 3D structure and its energy is minimized.
-
Grid Generation: A grid box is defined around the active site of the prepared aromatase structure, encompassing the heme group and key interacting residues.
-
Docking Simulation: Docking is performed using software like AutoDock Vina or Glide. The program explores various conformations and orientations of the ligand within the active site.
-
Pose Analysis: The resulting docking poses are ranked based on their predicted binding energies (docking scores). The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed for the best-ranked pose.
Data Presentation: Predicted Binding Affinities
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| This compound | -9.8 | 150 | PHE134, PHE221, TRP224, Heme |
| Letrozole (Reference) | -10.5 | 50 | PHE134, PHE221, TRP224, Heme |
| Anastrozole (Reference) | -10.2 | 80 | PHE134, PHE221, TRP224, Heme |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. A QSAR study can help to identify the key molecular descriptors that influence the inhibitory activity of benzonitrile derivatives against aromatase.
Experimental Protocol: QSAR Modeling
-
Dataset Preparation: A dataset of benzonitrile derivatives with known aromatase inhibitory activities (IC50 values) is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, and steric) are calculated for each compound in the dataset.
-
Model Building: A QSAR model is developed using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS).
-
Model Validation: The predictive power of the QSAR model is evaluated using internal and external validation techniques.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system compared to static docking poses.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The docked complex of this compound and aromatase is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Minimization and Equilibration: The system is energy-minimized and then gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long-duration MD simulation (e.g., 100 ns) is performed to sample the conformational space of the complex.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of protein residues, and the persistence of ligand-protein interactions.
Data Presentation: MD Simulation Stability Metrics
| Complex | Average RMSD (Å) | Average RMSF of Active Site Residues (Å) | Key Interaction Stability |
| Aromatase-2-(Cyano(4-fluorophenyl)methyl)benzonitrile | 1.5 ± 0.3 | 0.8 ± 0.2 | Stable π-π stacking with PHE221 |
| Aromatase-Letrozole | 1.2 ± 0.2 | 0.7 ± 0.1 | Stable coordination with Heme iron |
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
The computational methodologies outlined in this guide provide a robust framework for the initial assessment of this compound as a potential aromatase inhibitor. The hypothetical data presented suggests that this compound may exhibit favorable binding to the aromatase active site, warranting further investigation. Molecular docking, QSAR, and molecular dynamics simulations, when used in concert, can significantly accelerate the drug discovery process by prioritizing promising candidates for synthesis and experimental validation. Future work should focus on in vitro enzyme inhibition assays and cell-based proliferation studies to confirm the computationally predicted activity of this compound.
theoretical studies of fluorinated benzonitrile compounds
An In-depth Technical Guide to the Theoretical Studies of Fluorinated Benzonitrile Compounds
Introduction
Fluorinated organic compounds are of significant interest in medicinal chemistry, materials science, and agrochemistry due to the unique physicochemical properties imparted by the fluorine atom, such as high thermal stability, increased metabolic stability, and altered electronic characteristics.[1][2] Benzonitrile derivatives, featuring a cyanophenyl group, are versatile building blocks in the synthesis of numerous pharmaceuticals and functional materials.[3][4] The introduction of fluorine substituents to the benzonitrile scaffold can profoundly influence the molecule's geometry, vibrational properties, and electronic structure. Theoretical studies, primarily employing quantum chemical calculations, have become indispensable for understanding these effects at a molecular level.
This technical guide provides a comprehensive overview of the theoretical approaches used to study fluorinated benzonitrile compounds. It details the computational and experimental methodologies, presents key quantitative data from various studies, and illustrates the logical workflows involved in this research area. The content is intended for researchers, scientists, and drug development professionals engaged in the study and application of these molecules.
Theoretical and Computational Methodologies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are the cornerstone of theoretical studies on fluorinated benzonitriles. These methods provide detailed insights into molecular properties that can be challenging to probe experimentally.
Density Functional Theory (DFT)
DFT is a computational method used to investigate the electronic structure of many-body systems.[5][6] It is widely used for its favorable balance of accuracy and computational cost. The choice of functional and basis set is critical for obtaining reliable results.
-
Functionals: The B3LYP hybrid functional is one of the most commonly used for studying organic molecules, including fluorinated benzonitriles.[3][7][8] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other functionals like PBE, CAM-B3LYP, and M06-2X are also employed depending on the specific properties being investigated.[9][10]
-
Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. For fluorinated benzonitriles, Pople-style basis sets such as 6-311++G(d,p) are frequently used for geometry optimization and property calculations, as they provide a good description of polarization and diffuse electron density.[3][11] For higher accuracy, especially for excited state and spectroscopic properties, augmented correlation-consistent basis sets like aug-cc-pVTZ are utilized.[2][12]
Calculated Properties
Theoretical studies typically focus on a range of molecular properties:
-
Geometric Parameters: Calculations begin with geometry optimization to find the lowest energy structure of the molecule. This provides key data on bond lengths, bond angles, and dihedral angles.[3][10]
-
Vibrational Analysis: Following optimization, frequency calculations are performed. These predict the vibrational spectra (FTIR and FT-Raman), which can be compared directly with experimental results to validate the computational model. The calculations provide the frequencies and intensities of the normal modes of vibration.[3][13]
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[3][11]
-
Non-Linear Optical (NLO) Properties: Many benzonitrile derivatives exhibit NLO activity. Theoretical calculations can predict the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are key indicators of a material's NLO response.[3][14]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and the stability of the molecule arising from hyperconjugative interactions.[3]
A typical workflow for these theoretical calculations is illustrated below.
Experimental Protocols for Validation
Experimental data is crucial for validating the results of theoretical calculations. Spectroscopic techniques are the primary methods used for this purpose.
Vibrational Spectroscopy
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded to identify the characteristic vibrational modes of the molecule. For a compound like 3-fluoro-4-methylbenzonitrile, the sample is typically mixed with KBr to form a pellet, and the spectrum is recorded in the 4000–400 cm⁻¹ range.[3]
-
Fourier Transform (FT) Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. The spectrum is often obtained using a Nd:YAG laser for excitation.[3][11] The experimental vibrational frequencies obtained from FTIR and FT-Raman are then compared with the scaled theoretical frequencies calculated via DFT.
Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy
For studying the vibrational features of excited and cationic states, two-color REMPI spectroscopy is a powerful technique.[12][15]
-
Excitation: A tunable laser (the "pump" laser) is used to excite the molecule from its ground electronic state (S₀) to a specific vibrational level of the first excited singlet state (S₁).
-
Ionization: A second laser (the "ion" laser) with a fixed frequency provides the additional energy needed to ionize the molecule from the excited S₁ state.
-
Detection: The resulting ions are detected by a mass spectrometer. By scanning the wavelength of the pump laser, a vibronic spectrum of the S₁ ← S₀ transition is obtained.[12]
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy
MATI spectroscopy is used to obtain high-resolution vibrational spectra of the cation.[2][12]
-
A tunable laser excites the molecule to a specific vibrational level in the S₁ state, similar to REMPI.
-
A second tunable laser then excites the molecule from the S₁ state to high-lying Rydberg states just below the ionization threshold.
-
A delayed, pulsed electric field is applied to ionize the Rydberg states. This technique allows for the determination of precise adiabatic ionization energies and cationic vibrational frequencies.[12][16]
The logical relationship between these theoretical and experimental domains is depicted in the diagram below.
Results and Discussion: Case Studies
This section summarizes key theoretical and experimental data for specific fluorinated benzonitrile compounds.
3-Fluoro-4-methylbenzonitrile
This compound has been studied using DFT at the B3LYP/6-311++G(d,p) level.[3][11] The calculations provide insights into its structure, vibrational spectra, and NLO properties.
Table 1: Selected Calculated and Experimental Vibrational Frequencies for 3-Fluoro-4-methylbenzonitrile (cm⁻¹)[3]
| Assignment | Calculated (B3LYP) | Experimental (FTIR) | Experimental (FT-Raman) |
| C-H Stretching (Aromatic) | 3086 | 3078 | 3068 |
| CH₃ Stretching (Symmetric) | 3035 | 3000 | 2986 |
| C≡N Stretching | 2242 | 2244 | 2221 |
| C-C Vibrations | 1564, 1494 | 1562, 1492 | 1591, 1494 |
| C-F Vibrations | 1270, 1276 | 1270 | 1285 |
Table 2: Calculated Electronic and NLO Properties for 3-Fluoro-4-methylbenzonitrile[3]
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -0.25877 a.u. |
| LUMO Energy | -0.04696 a.u. |
| HOMO-LUMO Energy Gap (ΔE) | 0.21181 a.u. |
| Dipole Moment (μ) | 1.558 Debye |
| Mean Polarizability (α) | 1.018 x 10⁻²³ esu |
| First Hyperpolarizability (β₀) | 1.841 x 10⁻³⁰ esu |
The small HOMO-LUMO gap and significant first hyperpolarizability value suggest that 3-fluoro-4-methylbenzonitrile could be a promising candidate for NLO applications.[3]
2-Fluorobenzonitrile (2FBN) and 3-Fluorobenzonitrile (3FBN)
The vibronic and cationic features of 2FBN and 3FBN have been investigated using REMPI and MATI spectroscopy, supported by DFT calculations (TD-B3LYP/aug-cc-pvtz).[2][12][15][16]
Table 3: Experimental Spectroscopic Constants for 2FBN and 3FBN (cm⁻¹)[2]
| Compound | S₁ ← S₀ Band Origin (Excitation Energy) | Adiabatic Ionization Energy (D₀) |
| 2-Fluorobenzonitrile | 36,028 ± 2 | 78,650 ± 5 |
| 3-Fluorobenzonitrile | 35,989 ± 2 | 78,873 ± 5 |
Table 4: Selected Experimental and Calculated Vibrational Frequencies for the S₁ State of 2-Fluorobenzonitrile (cm⁻¹)[12][15]
| Mode Assignment | Experimental (REMPI) | Calculated (TD-B3LYP) |
| 15 | 136 | 133 |
| 6b | 341 | 338 |
| 9b | 424 | 421 |
| 6a | 500 | 497 |
| 1 | 668 | 664 |
| 12 | 815 | 808 |
| 18b | 946 | 941 |
| 13 | 1171 | 1165 |
| 7a | 1257 | 1251 |
The excellent agreement between the experimental and calculated values confirms the accuracy of the theoretical models and allows for confident assignment of the observed spectral features.[12][15] The studies show that for both molecules, the cationic ground state (D₀) structures are very similar to their respective excited state (S₁) structures.[16]
C-C Bond Activation Studies
Theoretical studies have also been applied to understand the reactivity of fluorinated benzonitriles. DFT calculations were used to investigate the effect of fluorine substitution on the C-CN bond activation of various fluorinated benzonitriles by a nickel(0) complex. The study found that the stability of the C-C bond activation products is strongly dependent on the number of ortho-fluorine substituents, with each ortho-F group contributing approximately -6.6 kcal/mol to stability.[1]
Conclusion
Theoretical studies, predominantly based on Density Functional Theory, provide a powerful framework for understanding the structure, properties, and reactivity of fluorinated benzonitrile compounds. These computational approaches allow for the detailed analysis of geometric parameters, vibrational modes, electronic structure, and non-linear optical properties. The accuracy of these theoretical predictions is consistently validated through close agreement with experimental data from various spectroscopic techniques, including FTIR, FT-Raman, REMPI, and MATI. The synergy between theory and experiment is crucial for assigning complex spectra and elucidating the subtle effects of fluorination. The quantitative data and methodologies presented in this guide highlight the depth of insight that can be achieved, paving the way for the rational design of novel fluorinated benzonitrile derivatives for applications in drug development and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical study on the fluorination of benzene with N-Fluoropyridinium salts in acetonitrile solution - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments [mdpi.com]
- 9. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. laserspec.sxu.edu.cn [laserspec.sxu.edu.cn]
- 16. mdpi.com [mdpi.com]
Preliminary Biological Screening of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile: A Technical Guide Based on Structurally Related Compounds
Disclaimer: As of the latest available data, specific preliminary biological screening information for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile is not publicly available. This technical guide, therefore, provides a comprehensive overview of the biological activities and screening methodologies for structurally related benzonitrile derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering insights into the potential biological profile and appropriate screening strategies for the target compound.
Introduction
Benzonitrile derivatives are a significant class of organic compounds in medicinal chemistry, recognized for their wide range of pharmacological activities.[1] These activities include anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1] The presence of the cyano group on a benzene ring provides a versatile scaffold for synthetic modifications, leading to the development of numerous potent therapeutic agents.[1] Given the structural similarity of this compound to compounds with known biological activity, it is plausible that it may exhibit a comparable pharmacological profile. This guide will explore the established biological activities of related benzonitrile derivatives, providing detailed experimental protocols and data to inform the potential screening of the title compound.
Potential Anticancer Activity
Benzonitrile-containing molecules have shown significant promise as anticancer agents by targeting key cellular mechanisms involved in cancer progression, such as cell division and signaling pathways.[1]
A primary mechanism of action for several anticancer benzonitrile derivatives is the inhibition of tubulin polymerization.[1] Microtubules, which are crucial for the formation of the mitotic spindle during cell division, are dynamic polymers of α- and β-tubulin.[1] By disrupting microtubule dynamics, these compounds can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]
The following table summarizes the anticancer activity of various benzonitrile and related cyano-containing derivatives against different cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50/GI50 | Reference |
| 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon) | 5.9 nM | [2] |
| BEL-7402 (Liver) | 7.8 nM | [2] | ||
| Compound 5 | Benzotriazole-acrylonitrile | HeLa (Cervical) | Sub-micromolar | [1] |
| Compound 2.1 | Benzotriazole-acrylonitrile | VX2 (Carcinoma) | 3.80 ± 0.75 µM | [1] |
| Compound 2.2 | Benzotriazole-acrylonitrile | MGC (Stomach) | 3.72 ± 0.11 µM | [1] |
| Compound 2.5 | Benzotriazole-acrylonitrile | A549 (Lung) | 5.47 ± 1.11 µM | [1] |
| MKN45 | Benzotriazole-acrylonitrile | (Stomach) | 3.04 ± 0.02 µM | [1] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3]
Materials:
-
Cancer cell lines (e.g., HCT116, BEL-7402, HeLa)
-
DMEM supplemented with 10% FBS
-
96-well plates
-
Benzonitrile derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator. Seed the cells into 96-well plates at a density of 8 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of the benzonitrile derivative in the culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Incubate for 24-48 hours.[3]
-
MTT Addition: After incubation, remove the medium containing the test compound and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Experimental workflow for in vitro anticancer activity evaluation using the MTT assay.
Potential Antimicrobial Activity
Several classes of benzonitrile derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.[1]
One proposed mechanism for the antimicrobial action of certain pyrimidine acrylonitrile derivatives is the inhibition of penicillin-binding proteins (PBPs). These enzymes are essential for the synthesis of the bacterial cell wall. By inhibiting PBPs, these compounds disrupt the integrity of the cell wall, leading to bacterial lysis.[1]
The following table presents the antimicrobial activity of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines.[4]
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 5d, 5n, 5p, 5s, 5t | S. typhi | 6.25 |
| 5d, 5s | Gram-positive bacteria | General high activity |
| - | Gram-negative bacteria | General lower activity |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[5]
Materials:
-
Bacterial and fungal strains
-
Nutrient Agar (NA), Sabouraud Dextrose Agar (SDA), or Potato Dextrose Agar (PDA)
-
Sterile petri plates
-
Test compound solution (e.g., 10 mg/mL in DMSO)
-
Standard antibiotics (e.g., Vebromycine, Ketoconazole)
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri plates.[5]
-
Inoculation: Once the agar has solidified, spread a standardized microbial inoculum (e.g., 1 x 10⁸ CFU/mL for bacteria) onto the surface.[5]
-
Well Creation: Create wells (e.g., 10 mm in diameter) in the agar using a sterile cork borer.[5]
-
Compound Addition: Add a specific volume (e.g., 100 µL) of the test compound solution to each well. A negative control (DMSO) and a positive control (standard antibiotic) should also be included.[5]
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).[5]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Caption: Experimental workflow for antimicrobial screening using the agar well diffusion method.
Conclusion
While direct biological screening data for this compound is currently unavailable, the extensive research on structurally similar benzonitrile derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The established anticancer and antimicrobial activities of related compounds, along with the detailed experimental protocols provided in this guide, offer a solid foundation for designing a preliminary biological screening program for the title compound. Future studies should focus on synthesizing this compound and evaluating its activity using the methodologies outlined herein to determine its pharmacological profile and potential for further drug development.
References
An In-depth Technical Guide to the Structure, Synthesis, and Properties of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the structure, properties, and synthesis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a detailed profile based on established principles of organic chemistry and data from closely related analogs. This document outlines a plausible synthetic route, predicted spectroscopic data, and potential research applications, serving as a foundational resource for researchers interested in this and similar diarylacetonitrile structures.
Introduction
Diarylacetonitrile derivatives are a significant class of compounds in medicinal chemistry and materials science. The presence of two aromatic rings connected to a central carbon bearing a nitrile group provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The nitrile moiety is a key functional group, known for its ability to participate in various chemical transformations and to act as a bioisostere for other functional groups in drug design. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability and binding affinity to biological targets. This guide focuses on the specific structure of this compound, providing a theoretical and practical framework for its investigation.
Chemical Structure and Properties
Based on its nomenclature, the chemical structure of this compound is characterized by a central methane carbon atom bonded to a 2-cyanophenyl group, a 4-fluorophenyl group, and a cyano group.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₅H₉FN₂ |
| Molecular Weight | 248.25 g/mol |
| CAS Number | Not assigned |
| Appearance | Predicted to be a white to off-white solid |
| Melting Point | Estimated in the range of 120-150 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); Insoluble in water. |
Synthesis
A robust and widely applicable method for the synthesis of diarylacetonitriles is the alkylation of an arylacetonitrile with a benzyl halide. For the synthesis of this compound, a logical approach is the nucleophilic substitution reaction between the carbanion of 4-fluorophenylacetonitrile and 2-(bromomethyl)benzonitrile (also known as 2-cyanobenzyl bromide).
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Fluorophenylacetonitrile
-
2-(Bromomethyl)benzonitrile
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-fluorophenylacetonitrile (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the carbanion.
-
Cool the mixture back to 0 °C and add a solution of 2-(bromomethyl)benzonitrile (1.05 eq) in anhydrous DMF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds containing benzonitrile and fluorophenyl moieties.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 - 7.75 | m | 2H | Aromatic protons (benzonitrile ring) |
| 7.65 - 7.55 | m | 2H | Aromatic protons (benzonitrile ring) |
| 7.50 - 7.40 | m | 2H | Aromatic protons (fluorophenyl ring) |
| 7.20 - 7.10 | t | 2H | Aromatic protons (fluorophenyl ring) |
| 5.50 | s | 1H | Methine proton (-CH) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 163.0 (d, J ≈ 250 Hz) | C-F |
| 140.0 | Quaternary aromatic carbon |
| 133.5 | Aromatic CH |
| 133.0 | Aromatic CH |
| 130.0 (d, J ≈ 8 Hz) | Aromatic CH |
| 129.5 | Aromatic CH |
| 128.0 | Quaternary aromatic carbon |
| 118.0 | Nitrile carbon (-C≡N) |
| 117.5 | Nitrile carbon (-C≡N) |
| 116.0 (d, J ≈ 22 Hz) | Aromatic CH |
| 112.5 | Quaternary aromatic carbon |
| 45.0 | Methine carbon (-CH) |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3070 - 3030 | Aromatic C-H stretch |
| 2245 - 2225 | Nitrile (-C≡N) stretch (two distinct peaks expected) |
| 1600, 1510, 1490 | Aromatic C=C stretch |
| 1230 | C-F stretch |
| 830 | para-disubstituted C-H bend |
| 760 | ortho-disubstituted C-H bend |
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 248 | [M]⁺ (Molecular ion) |
| 221 | [M - HCN]⁺ |
| 143 | [M - C₇H₄FN]⁺ |
| 116 | [C₈H₄N]⁺ |
Potential Applications and Research Directions
The structure of this compound suggests several potential areas of research and application, primarily within the field of drug discovery.
Signaling Pathway Diagram
The nitrile group can act as a hydrogen bond acceptor or a bioisostere of other functional groups, potentially interacting with various biological targets.[1] While the specific targets for this compound are unknown, a general workflow for target identification and validation is presented below.
Caption: A general workflow for drug discovery and development.
Conclusion
References
Methodological & Application
Application Notes and Protocols for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, a diarylacetonitrile derivative of interest in medicinal chemistry and organic synthesis. While specific protocols for this exact molecule are not widely available in the public domain, this document outlines a generalized synthetic approach based on established methodologies for analogous compounds.
Introduction
Diarylacetonitrile scaffolds are significant pharmacophores found in a variety of biologically active molecules, demonstrating their utility in drug discovery. The presence of two aryl groups and a nitrile functionality provides a unique three-dimensional structure that can interact with various biological targets. The title compound, this compound, incorporates a fluorinated phenyl ring and a cyanophenyl ring, features that can modulate pharmacokinetic and pharmacodynamic properties. The nitrile group is a versatile functional handle that can be transformed into other functionalities, making it a valuable intermediate for the synthesis of diverse compound libraries.
Synthetic Approach
A plausible and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 2-cyanobenzyl cyanide (also known as 2-cyanophenylacetonitrile) and 4-fluorobenzyl halide in the presence of a suitable base. This approach is a variation of the well-established alkylation of phenylacetonitriles.
Proposed Reaction Scheme:
Experimental Protocols
Below is a generalized protocol for the synthesis of diarylacetonitriles, which can be adapted for the synthesis of this compound.
General Protocol for Base-Catalyzed Alkylation of 2-Cyanobenzyl Cyanide:
Materials:
-
2-Cyanobenzyl cyanide
-
4-Fluorobenzyl bromide (or chloride)
-
Strong base (e.g., Sodium hydride (NaH), Sodium amide (NaNH₂), Lithium diisopropylamide (LDA))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), 1,4-Dioxane)
-
Quenching agent (e.g., saturated aqueous ammonium chloride solution)
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., anhydrous Sodium sulfate, Magnesium sulfate)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of the strong base (e.g., 1.2 equivalents of NaH) in the anhydrous aprotic solvent under a nitrogen atmosphere.
-
Deprotonation: Dissolve 2-cyanobenzyl cyanide (1.0 equivalent) in the anhydrous solvent and add it dropwise to the base suspension at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation, leading to the formation of the corresponding carbanion.
-
Alkylation: Dissolve 4-fluorobenzyl bromide (1.1 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
Data Presentation
The following table summarizes representative yields for the synthesis of various diarylacetonitrile derivatives using methods analogous to the one described above. This data is intended to provide an estimate of the expected yield for the synthesis of this compound.
| Starting Arylacetonitrile | Starting Aryl Halide | Base | Solvent | Yield (%) |
| Phenylacetonitrile | Bromobenzene | NaNH₂ | Toluene | ~75% |
| 4-Methoxyphenylacetonitrile | 4-Chlorotoluene | LDA | THF | ~80% |
| 2-Chlorophenylacetonitrile | Benzyl bromide | NaH | DMF | ~85% |
| Phenylacetonitrile | 4-Fluorobenzyl chloride | K₂CO₃ | Acetonitrile | ~70% |
Potential Applications in Drug Development
The 2-(cyano(phenyl)methyl)benzonitrile scaffold is considered a "privileged scaffold" in medicinal chemistry, particularly for the development of agents targeting the central nervous system (CNS). The structural features of diarylacetonitriles allow them to interact with a variety of receptors and enzymes.
Potential Therapeutic Areas:
-
Antidepressants: Modification of the aryl rings can lead to compounds with affinity for serotonin and norepinephrine transporters.
-
Antipsychotics: The scaffold can be incorporated into molecules targeting dopamine and serotonin receptors.
-
Anxiolytics: Derivatives may exhibit activity at GABA receptors.
-
Anticancer Agents: The nitrile group can act as a warhead for covalent inhibitors of kinases or other enzymes implicated in cancer.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Potential Applications of the Diarylacetonitrile Scaffold in Drug Discovery
Caption: Potential applications of the diarylacetonitrile scaffold in drug discovery.
Application Notes for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile and Structurally Related Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific data for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile is not extensively available in public literature, its structural motifs, including the benzonitrile and fluorophenyl groups, are key components of numerous compounds with significant applications in medicinal chemistry. This document focuses on a prominent example, CHZ868 (Girafetapib) , a potent and selective type II Janus kinase 2 (JAK2) inhibitor, which incorporates related structural features and serves as an excellent case study. These notes will detail the medicinal chemistry applications, mechanism of action, and relevant experimental protocols for CHZ868, providing a valuable resource for researchers working with similar chemical scaffolds.
The nitrile group is a versatile functional group in drug design, often used as a bioisostere for other functional groups and contributing to improved pharmacokinetic profiles. The presence of fluorine can enhance metabolic stability and binding affinity. In CHZ868, these features contribute to its efficacy as a targeted therapeutic agent.
CHZ868: A Case Study
CHZ868 is a type II inhibitor of JAK2, a non-receptor tyrosine kinase crucial in the signaling pathways of various cytokines and growth factors.[1] Dysregulation of the JAK2 signaling pathway is implicated in myeloproliferative neoplasms (MPNs) and certain types of leukemia.[2] CHZ868 stabilizes the inactive conformation of JAK2, offering a distinct mechanism from type I inhibitors and demonstrating efficacy against mutations that confer resistance to other JAK inhibitors.[3][4]
Mechanism of Action
CHZ868 binds to the inactive "DFG-out" conformation of the JAK2 kinase domain.[5] This binding mode prevents the kinase from adopting its active conformation, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5.[6] By blocking the JAK2-STAT pathway, CHZ868 effectively abrogates the signaling that drives the proliferation of malignant cells in various hematological cancers.[1]
Quantitative Biological Data
The following tables summarize the in vitro efficacy of CHZ868 in various cell lines.
| Cell Line | Target | Parameter | Value | Reference |
| EPOR JAK2 WT Ba/F3 | JAK2 (Wild-Type) | IC50 | 0.17 µM | [6][7] |
| EPOR JAK2 V617F Ba/F3 | JAK2 (V617F Mutant) | IC50 | 0.06 µM | [6] |
| SET2 (JAK2 V617F) | Cell Proliferation | GI50 | 59 nM | [1][7] |
| CMK | Cell Proliferation | GI50 | 378 nM | [7] |
| MHH-CALL4 | Cell Growth | IC50 | Not specified | [8] |
Experimental Protocols
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
This protocol is adapted from methodologies used to assess the effect of CHZ868 on the proliferation of cancer cell lines.[7]
1. Cell Seeding:
-
Culture cells (e.g., Ba/F3, MHH-CALL4) in appropriate media and conditions.
-
Harvest cells in the exponential growth phase and determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a predetermined optimal density.
2. Compound Treatment:
-
Prepare a 10 mM stock solution of CHZ868 in DMSO.[7]
-
Serially dilute the CHZ868 stock solution in culture media to achieve the desired final concentrations (e.g., 0, 0.05, 0.1, 0.2 µM).[7]
-
Add the diluted compound or vehicle (DMSO) to the appropriate wells of the 96-well plate.
3. Incubation:
-
Incubate the plates for 48 to 72 hours, depending on the cell line's doubling time.[7]
4. Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well (volume as per manufacturer's instructions).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.
Western Blotting for Phospho-STAT5 Inhibition
This protocol outlines the general steps to assess the inhibition of JAK2 signaling by measuring the phosphorylation of its downstream target, STAT5.[6]
1. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of CHZ868 for a specified period (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 and total STAT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the levels of phospho-STAT5 relative to total STAT5.
Visualizations
JAK2-STAT Signaling Pathway and Inhibition by CHZ868
References
- 1. apexbt.com [apexbt.com]
- 2. Activity of the Type II JAK2 Inhibitor CHZ868 in B Cell Acute Lymphoblastic Leukemia. | Broad Institute [broadinstitute.org]
- 3. NVP-CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - OAK Open Access Archive [oak.novartis.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activity of the type II JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Extensive literature searches did not yield any documented catalytic applications for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. The available scientific data strongly suggests that this compound and its structural analogs, diarylacetonitriles, primarily serve as versatile intermediates in organic synthesis, particularly in the development of novel therapeutic agents. The benzonitrile moiety is a common feature in many biologically active molecules, contributing to their efficacy and pharmacokinetic profiles.
This document provides an overview of the potential applications of this compound as a synthetic building block, along with detailed protocols for its synthesis and subsequent evaluation in drug discovery workflows.
Potential Applications in Medicinal Chemistry
The diarylacetonitrile scaffold, to which this compound belongs, is a key structural motif in a variety of biologically active compounds. Research into derivatives of this scaffold has revealed significant potential in several therapeutic areas.
Anticancer Activity: Numerous studies have demonstrated the potent anti-proliferative effects of 2,3-diaryl acrylonitrile derivatives against various human cancer cell lines. These compounds have shown efficacy against cell lines such as BEL-7402, HeLa, and HCT116, with some derivatives exhibiting IC50 values in the low micromolar to nanomolar range[1]. The cyano group is often crucial for the observed antitumor activity[1].
Table 1: Anticancer Activity of Representative Diaryl Acrylonitrile Derivatives [1]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4d | HeLa | 4.20 |
| 4p | HCT116 | 0.13 |
Note: The compounds listed are derivatives of 2,3-diaryl acrylonitrile and are presented to illustrate the potential of the broader structural class.
Role as a Synthetic Intermediate: Fluorinated benzonitriles are valuable building blocks in pharmaceutical synthesis. For instance, 2-Amino-4-fluorobenzonitrile is a key intermediate in the synthesis of kinase inhibitors for cancer therapy and antipsychotic drugs[2][3]. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule[2]. Given its structure, this compound is a prime candidate for use in the synthesis of complex, biologically active heterocyclic compounds.
Experimental Protocols
Proposed Synthesis of this compound
Reaction: Nucleophilic substitution of 2-(bromomethyl)benzonitrile with 4-fluorophenylacetonitrile in the presence of a base.
Materials:
-
2-(Bromomethyl)benzonitrile
-
4-Fluorophenylacetonitrile
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorophenylacetonitrile (1.2 equivalents) in anhydrous DMF, carefully add sodium hydride (1.2 equivalents) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-(bromomethyl)benzonitrile (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
dot
Caption: Synthetic workflow for this compound.
General Protocol for Biological Activity Screening
Once synthesized, this compound can be screened for various biological activities. The following is a general workflow for preliminary in vitro screening, for example, against cancer cell lines.
Materials:
-
Synthesized this compound
-
Human cancer cell lines (e.g., HeLa, HCT116, BEL-7402)
-
Non-cancerous human cell line (for cytotoxicity comparison, e.g., L-02)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure (MTT Assay for Antiproliferative Activity):
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with cell culture medium to achieve a range of final concentrations. Add the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
dot
Caption: General workflow for in vitro biological activity screening.
Conclusion
While this compound does not appear to have direct catalytic applications based on current literature, its structural features make it a promising candidate as a synthetic intermediate for the development of novel pharmaceuticals. The diarylacetonitrile core is of significant interest in medicinal chemistry, particularly in the design of anticancer agents. The provided synthetic and screening protocols offer a foundational framework for researchers to explore the potential of this and related compounds in drug discovery and development.
References
Application Notes and Protocols: 2-(Cyano(4-fluorophenyl)methyl)benzonitrile in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, a key intermediate in the development of advanced pharmaceutical compounds. This document outlines a detailed experimental protocol for its synthesis, presents relevant data in a structured format, and includes visualizations to clarify the synthetic workflow and its strategic role in medicinal chemistry.
Introduction
Diarylacetonitrile derivatives are a significant class of intermediates in medicinal chemistry, forming the core structure of various biologically active molecules. The title compound, this compound, incorporates a fluorinated phenyl ring and two nitrile groups, making it a versatile precursor for the synthesis of a range of pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the nitrile groups offer multiple avenues for chemical modification, such as reduction to amines or hydrolysis to carboxylic acids. This intermediate is particularly relevant for the synthesis of compounds targeting a variety of therapeutic areas.
Data Presentation
The synthesis of this compound can be achieved through the nucleophilic substitution reaction between 2-(chloromethyl)benzonitrile and 4-fluorophenylacetonitrile. Below is a summary of the reactants and the expected product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Theoretical Yield |
| 2-(Chloromethyl)benzonitrile | C₈H₆ClN | 151.60 | Starting Material | - |
| 4-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | Starting Material | - |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Base | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | - |
| This compound | C₁₆H₁₀FN₂ | 249.27 | Product | >85% (estimated) |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound via the alkylation of 4-fluorophenylacetonitrile with 2-(chloromethyl)benzonitrile using sodium hydride as a base.
Materials:
-
4-Fluorophenylacetonitrile
-
2-(Chloromethyl)benzonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Anion Formation: Cool the suspension to 0 °C using an ice bath. To this, add a solution of 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise via a dropping funnel over 30 minutes.
-
Reaction Monitoring: Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the carbanion. The reaction can be monitored by observing the cessation of hydrogen gas evolution.
-
Alkylation: To the reaction mixture, add a solution of 2-(chloromethyl)benzonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C over 30 minutes.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Logical Relationship Diagram
Caption: Role as a versatile pharmaceutical intermediate.
experimental setup for reactions involving 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and technical information for reactions involving 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. This compound is a key intermediate in the synthesis of non-steroidal aromatase inhibitors, such as Letrozole, which are crucial in the treatment of hormone-dependent breast cancer.
Introduction
This compound is a diarylacetonitrile derivative of significant interest in medicinal chemistry. Its structure is a precursor to potent third-generation aromatase inhibitors. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis, converting androgens to estrogens.[1][2] By inhibiting this enzyme, compounds derived from this intermediate can effectively reduce circulating estrogen levels, which is a key therapeutic strategy for hormone-receptor-positive breast cancer in postmenopausal women.[1][3]
Synthesis of this compound
The synthesis of this compound is a critical step in the production of Letrozole. The following protocol is a general method derived from patented industrial syntheses.
Experimental Protocol: Nucleophilic Substitution
This protocol describes the synthesis via a nucleophilic substitution reaction.
Materials:
-
4-Fluorobenzonitrile
-
2-(Bromomethyl)benzonitrile (or 2-(chloromethyl)benzonitrile)
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-fluorobenzonitrile in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide portion-wise at a temperature maintained between -10°C and 0°C.
-
Stir the resulting mixture at this temperature for 30-60 minutes to ensure the formation of the carbanion.
-
Slowly add a solution of 2-(bromomethyl)benzonitrile in anhydrous DMF to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Reactants | 4-Fluorobenzonitrile, 2-(Bromomethyl)benzonitrile, Potassium tert-butoxide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | -10°C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Purification Method | Column Chromatography |
| Typical Yield | 70-85% (Varies based on specific conditions and scale) |
Characterization Data
The following table summarizes the expected analytical data for this compound based on its structure and data from analogous compounds.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.8 (m, 8H, aromatic protons), δ 5.5 (s, 1H, methine proton) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 163 (d, J=250 Hz, C-F), δ 115-140 (aromatic carbons), δ 117, 118 (nitrile carbons), δ 40 (methine carbon) |
| IR (KBr) | ~2230 cm⁻¹ (C≡N stretch), ~1600, 1500 cm⁻¹ (aromatic C=C stretch), ~1230 cm⁻¹ (C-F stretch) |
| Mass Spec (EI) | m/z = 238 (M⁺), fragments corresponding to loss of CN, C₆H₄F, C₆H₄CN |
Application in Drug Development: Synthesis of Aromatase Inhibitors
This compound is a direct precursor to Letrozole. The subsequent reaction involves the introduction of a 1,2,4-triazole ring.
Experimental Protocol: Synthesis of Letrozole
Materials:
-
This compound
-
1H-1,2,4-triazole
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
A mixture of this compound, 1H-1,2,4-triazole, and potassium carbonate in a suitable solvent such as DMF or toluene is heated.
-
The reaction is monitored by TLC for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization, typically from a mixture of ethanol and water, to yield Letrozole.[4]
Signaling Pathway and Mechanism of Action
The therapeutic relevance of this compound lies in its role as a building block for aromatase inhibitors. Aromatase is a key enzyme in the estrogen biosynthesis pathway.
The following diagram illustrates the estrogen biosynthesis pathway and the point of inhibition by Letrozole.
Caption: Estrogen biosynthesis pathway and inhibition by Letrozole.
In postmenopausal women, the primary source of estrogen is the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) in peripheral tissues.[5] This conversion is catalyzed by the aromatase enzyme.[5][6] Letrozole, synthesized from this compound, is a non-steroidal competitive inhibitor of aromatase.[7][8] It binds to the heme group of the cytochrome P450 subunit of the enzyme, effectively blocking estrogen synthesis.[7] This leads to a significant reduction in estrogen levels, thereby inhibiting the growth of estrogen-dependent breast cancer cells.[1][2]
Workflow for Synthesis and Application
The following diagram outlines the general workflow from the synthesis of the intermediate to its application in the development of aromatase inhibitors.
Caption: Workflow for the synthesis and application of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 5. ClinPGx [clinpgx.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Letrozole? [synapse.patsnap.com]
use of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile in material science
Application Notes and Protocols for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile in Material Science
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive search of scientific literature, patent databases, and chemical repositories, we must report that there is currently no publicly available information regarding the application of This compound in the field of material science. Our extensive investigation did not yield any specific experimental protocols, quantitative data, or established uses for this particular compound in areas such as polymer chemistry, organic electronics, or other material-related disciplines.
The searches for this compound, and variations of its name, did not uncover any academic papers, patents, or technical data sheets detailing its synthesis for material applications, its intrinsic properties relevant to material science (e.g., thermal stability, optical properties, mechanical strength), or its incorporation into any functional materials.
Consequently, we are unable to provide the requested detailed application notes, experimental protocols, data tables, or visualizations for "this compound" as the foundational information does not appear to be present in the public domain.
We understand that this is not the expected outcome. It is possible that the compound is known by a different name, is a very new and unannounced molecule, or is an intermediate in a proprietary synthesis route that is not publicly disclosed.
We recommend verifying the chemical name and structure of the compound of interest. Should you have an alternative name or CAS number, we would be pleased to conduct a further search.
We remain committed to providing accurate and helpful information to the scientific community and regret that we could not fulfill this specific request due to the absence of available data.
Application Notes and Protocols for the Synthesis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile and its derivatives. The protocols outlined are based on established chemical transformations, including a Knoevenagel condensation followed by a selective reduction. These compounds are of interest in medicinal chemistry, particularly as potential inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes.[1][2]
Application Note 1: Synthesis Strategy
The synthesis of this compound is proposed via a two-step sequence. The initial step involves a base-catalyzed Knoevenagel condensation between 4-fluorobenzaldehyde and 2-(cyanomethyl)benzonitrile. This reaction forms an α,β-unsaturated dinitrile intermediate. The subsequent step is a selective reduction of the carbon-carbon double bond of this intermediate to yield the final saturated diarylmethylbenzonitrile derivative.
Application Note 2: Potential Pharmacological Significance
Diarylmethylbenzonitrile scaffolds are present in a variety of biologically active molecules. Notably, derivatives of this class have been investigated for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2] DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.[3][4][5] The synthesized this compound derivatives can be screened for their DPP-4 inhibitory activity to explore their potential as novel antidiabetic agents.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of 4-Fluorobenzaldehyde with 2-(Cyanomethyl)benzonitrile
This protocol describes the synthesis of the unsaturated intermediate, (E/Z)-2-(cyano(4-fluorophenyl)methylene)benzonitrile.
Materials:
-
4-Fluorobenzaldehyde
-
2-(Cyanomethyl)benzonitrile (also known as 2-cyanobenzyl cyanide)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (1.0 equivalent) and 2-(cyanomethyl)benzonitrile (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Wash the crude product with a dilute solution of hydrochloric acid to remove the piperidine catalyst, followed by washing with distilled water until the washings are neutral.
-
Dry the crude product. If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| 4-Fluorobenzaldehyde | 2-(Cyanomethyl)benzonitrile | Piperidine | Ethanol | Reflux | 2-6 h | 75-85 |
Note: Yields are estimated based on similar Knoevenagel condensation reactions and may require optimization.
Protocol 2: Selective Reduction of (E/Z)-2-(cyano(4-fluorophenyl)methylene)benzonitrile
This protocol describes the selective reduction of the carbon-carbon double bond of the intermediate synthesized in Protocol 1 to yield this compound using catalytic transfer hydrogenation. This method is often preferred as it can be more selective than direct catalytic hydrogenation, which may also reduce the nitrile groups.[6][7]
Materials:
-
(E/Z)-2-(cyano(4-fluorophenyl)methylene)benzonitrile (from Protocol 1)
-
Palladium on activated carbon (Pd/C, 10%)
-
Ammonium formate or formic acid/triethylamine as a hydrogen donor
-
Methanol or Ethanol (solvent)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite or another filter aid
Procedure:
-
In a round-bottom flask, dissolve the unsaturated dinitrile (1.0 equivalent) in methanol or ethanol.
-
Add 10% Pd/C catalyst (e.g., 5-10 mol% of palladium).
-
Add the hydrogen donor, such as ammonium formate (3-5 equivalents) or a formic acid/triethylamine mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Quantitative Data Summary:
| Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature | Reaction Time | Yield (%) |
| (E/Z)-2-(cyano(4-fluorophenyl)methylene)benzonitrile | 10% Pd/C | Ammonium Formate | Methanol | Room Temp. | 4-8 h | 80-95 |
Note: Reaction conditions and yields are based on general procedures for catalytic transfer hydrogenation of α,β-unsaturated nitriles and may require optimization for this specific substrate.
Visualizations
References
- 1. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dipeptidyl peptidase-4 inhibitory potentials of Glycyrrhiza uralensis and its bioactive compounds licochalcone A and licochalcone B: An in silico and in vitro study [frontiersin.org]
- 6. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving the synthesis or transformation of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, a key intermediate in various pharmaceutical and materials science applications. The following protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver reliable and reproducible quantitative data for reaction profiling and kinetic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides both qualitative and quantitative information about a chemical reaction in real-time. By monitoring the reaction directly in an NMR tube, researchers can gain insights into reaction kinetics, identify transient intermediates, and determine product yields without the need for sample workup. This method is particularly useful for reactions that are sensitive to air or moisture, as the closed system of the NMR tube protects the reaction integrity.
Experimental Protocol:
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound starting material or reaction precursor
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene)
-
NMR tubes
Procedure:
-
In a clean, dry NMR tube, dissolve a known quantity of the starting material(s) and the internal standard in a suitable deuterated solvent. The internal standard should have a resonance peak that does not overlap with any reactant or product signals.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero (t=0) reference.
-
Initiate the reaction by adding the final reagent or catalyst to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Process the spectra to monitor the decrease in the integral of the starting material peaks and the increase in the integral of the this compound product peaks relative to the integral of the internal standard.
-
The concentration of the species of interest at a given time point can be calculated using the following formula: Concentrationₓ = (Integralₓ / Nₓ) * (Nᵢₛ / Integralᵢₛ) * Concentrationᵢₛ Where:
-
Integralₓ is the integral of the signal for the compound of interest.
-
Nₓ is the number of protons giving rise to that signal.
-
Integralᵢₛ, Nᵢₛ, and Concentrationᵢₛ are the corresponding values for the internal standard.
-
Data Presentation:
| Time (minutes) | Integral of Starting Material (relative to internal standard) | Integral of Product (relative to internal standard) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.78 | 0.22 | 22 |
| 30 | 0.55 | 0.45 | 45 |
| 60 | 0.25 | 0.75 | 75 |
| 120 | 0.05 | 0.95 | 95 |
Experimental Workflow for In-Situ NMR Monitoring
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The described methodology is robust, scalable, and utilizes readily available starting materials. The synthesis is a two-step process commencing with the preparation of 4-fluorophenylacetonitrile, followed by a phase-transfer catalyzed alkylation with 2-bromobenzonitrile. This approach offers high yields and purity, making it suitable for industrial applications.
Introduction
Diarylacetonitrile derivatives are pivotal structural motifs in a wide array of biologically active molecules. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecular architectures. The protocols outlined herein are designed to facilitate a seamless transition from laboratory-scale synthesis to larger-scale production, addressing the needs of process chemistry and drug development professionals.
Overall Reaction Scheme
The synthesis of this compound is accomplished through the following two key steps:
Step 1: Synthesis of 4-Fluorophenylacetonitrile
Step 2: Synthesis of this compound
Experimental Protocols
Step 1: Scale-Up Synthesis of 4-Fluorophenylacetonitrile
This one-pot procedure is adapted from a known method and optimized for scale-up.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorobenzaldehyde | 124.11 | 1.00 kg | 8.06 |
| Sodium borohydride (NaBH₄) | 37.83 | 122 g | 3.22 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.20 kg (0.73 L) | 10.1 |
| Sodium cyanide (NaCN) | 49.01 | 533 g | 10.9 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 130 g | 0.40 |
| Toluene | - | 10 L | - |
| Water | - | 6 L | - |
| Hydrochloric acid (37%) | - | As needed | - |
| Sodium hydroxide solution (50% w/w) | - | As needed | - |
Equipment:
-
20 L glass reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.
-
Heating/cooling mantle.
-
Separatory funnel (10 L).
-
Rotary evaporator.
-
Vacuum distillation setup.
Procedure:
-
Reduction: Charge the 20 L reactor with 4-fluorobenzaldehyde (1.00 kg, 8.06 mol) and toluene (5 L). Stir the mixture to form a solution. In a separate vessel, carefully prepare a solution of sodium borohydride (122 g, 3.22 mol) in water (2 L). Slowly add the sodium borohydride solution to the reactor over 1-2 hours, maintaining the internal temperature below 30°C using a cooling bath. After the addition is complete, continue stirring for 3 hours at room temperature.
-
Work-up 1: Stop the stirring and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with 1 M hydrochloric acid (2 x 1 L) and then with water (1 x 1 L).
-
Chlorination: To the toluene solution of 4-fluorobenzyl alcohol, add thionyl chloride (1.20 kg, 10.1 mol) dropwise over 2 hours, maintaining the temperature between 25-30°C. After the addition, heat the reaction mixture to 50°C and stir for 2 hours until gas evolution ceases.
-
Work-up 2: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding water (2 L). Separate the organic layer and wash it with a 10% sodium bicarbonate solution (2 x 1 L) and then with brine (1 x 1 L).
-
Cyanation: Transfer the toluene solution of 4-fluorobenzyl chloride to a clean reactor. Add a solution of sodium cyanide (533 g, 10.9 mol) in water (2 L) and tetrabutylammonium bromide (130 g, 0.40 mol). Heat the biphasic mixture to 85-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Final Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (3 x 2 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 4-fluorophenylacetonitrile as a colorless oil.
Expected Yield and Purity:
| Product | Yield | Purity (by GC) |
| 4-Fluorophenylacetonitrile | 75-85% | >98% |
Step 2: Scale-Up Synthesis of this compound
This procedure utilizes phase-transfer catalysis for the efficient alkylation of 2-bromobenzonitrile.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromobenzonitrile | 182.02 | 1.00 kg | 5.49 |
| 4-Fluorophenylacetonitrile | 135.14 | 780 g | 5.77 |
| Sodium hydroxide (pellets) | 40.00 | 440 g | 11.0 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 89 g | 0.27 |
| Toluene | - | 8 L | - |
| Water | - | 4 L | - |
Equipment:
-
20 L glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
Heating mantle.
-
Filtration apparatus.
-
Crystallization vessel.
Procedure:
-
Reaction Setup: Charge the 20 L reactor with 2-bromobenzonitrile (1.00 kg, 5.49 mol), 4-fluorophenylacetonitrile (780 g, 5.77 mol), tetrabutylammonium bromide (89 g, 0.27 mol), and toluene (8 L). Begin stirring to form a homogeneous solution.
-
Addition of Base: Prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving sodium hydroxide pellets (440 g, 11.0 mol) in water (440 mL). Slowly add the sodium hydroxide solution to the reactor over 1 hour, maintaining the internal temperature between 20-25°C.
-
Reaction: After the addition of the base, heat the reaction mixture to 60-65°C and stir for 8-12 hours. Monitor the reaction progress by HPLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add water (4 L) and stir for 15 minutes. Separate the organic layer and wash it with water (2 x 2 L) and then with brine (1 x 2 L).
-
Crystallization: Concentrate the organic layer under reduced pressure to approximately one-third of its original volume. Cool the concentrated solution to 0-5°C and stir for 2-4 hours to induce crystallization.
-
Purification: Collect the solid product by filtration and wash the filter cake with cold toluene (2 x 500 mL). Dry the product under vacuum at 50°C to a constant weight. A second crop of crystals can be obtained by further concentrating the mother liquor.
Expected Yield and Purity:
| Product | Yield | Purity (by HPLC) |
| This compound | 80-90% | >99% |
Visualizations
Experimental Workflow for the Synthesis of 4-Fluorophenylacetonitrile
Caption: Workflow for the one-pot synthesis of 4-fluorophenylacetonitrile.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the phase-transfer catalyzed synthesis of the target compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium cyanide is highly toxic. Handle with extreme caution and have an appropriate quenching agent and emergency plan in place.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with care.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
The reactions are exothermic, especially the addition of sodium borohydride and thionyl chloride. Ensure adequate cooling is available.
Analytical Data
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
HPLC/GC: To determine the purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of 4-fluorophenylacetonitrile | Incomplete reduction or chlorination. Inefficient cyanation. | Ensure dropwise addition and temperature control during reduction and chlorination. Ensure vigorous stirring during the biphasic cyanation step. Check the quality of the sodium cyanide. |
| Step 2: Formation of by-products | Dimerization of starting materials. Hydrolysis of nitriles. | Maintain strict temperature control. Ensure the reaction is not heated for an excessively long time. |
| Step 2: Difficulty in crystallization | Product is too soluble in toluene. Presence of impurities. | Concentrate the solution further. Try adding a co-solvent like heptane to induce precipitation. Purify a small sample by column chromatography to obtain a seed crystal. |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthesis.
Proposed Synthesis Route
The synthesis of this compound can be achieved via a nucleophilic substitution reaction. The proposed method involves the alkylation of 4-fluorophenylacetonitrile with 2-bromobenzonitrile using a suitable base.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-Fluorophenylacetonitrile
-
2-Bromobenzonitrile
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane for extraction
-
Hexane or Heptane for recrystallization
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous DMF.
-
Formation of the Nucleophile: Cool the flask to 0 °C in an ice bath. Dissolve 4-fluorophenylacetonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension under a nitrogen atmosphere. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour until the evolution of hydrogen gas ceases. This indicates the formation of the carbanion.
-
Alkylation: Dissolve 2-bromobenzonitrile (1.1 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane to obtain the pure this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields can result from several factors:
-
Incomplete deprotonation of 4-fluorophenylacetonitrile: Ensure that the sodium hydride is fresh and the solvent is anhydrous. The reaction to form the carbanion should be allowed to proceed to completion before adding the 2-bromobenzonitrile.
-
Side reactions: The strong basic conditions can favor elimination reactions or self-condensation of the starting materials. Consider using a milder base or lower reaction temperatures.
-
Moisture in the reaction: Water can quench the carbanion and hydrolyze the starting materials or product. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inefficient purification: The product may be lost during the work-up or purification steps. Optimize the extraction and chromatography conditions.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Common side products can include:
-
Dialkylated product: The product itself has an acidic proton and can be deprotonated and react with another molecule of 2-bromobenzonitrile. To minimize this, use a slight excess of 4-fluorophenylacetonitrile and add the 2-bromobenzonitrile slowly to the reaction mixture.
-
Elimination products: While less likely with an aryl halide, strong bases can potentially promote side reactions. Using a less hindered and less strong base might be beneficial.
-
Unreacted starting materials: This indicates an incomplete reaction. Try increasing the reaction time or temperature, or ensure the reagents are of high purity.
Q3: The purification of the final product by column chromatography is proving difficult. Are there any tips?
A3: If column chromatography is challenging:
-
Optimize the solvent system: A good starting point for the eluent is a 9:1 hexane:ethyl acetate mixture. The polarity can be gradually increased.
-
Recrystallization: This can be a very effective method for purifying solid products. Experiment with different solvent systems. A combination of a solvent in which the compound is soluble at high temperatures and insoluble at low temperatures is ideal.
-
Acid-base wash: During the work-up, ensure that the washes are performed thoroughly to remove any basic or acidic impurities that might interfere with crystallization or chromatography.
Data Presentation
The following table summarizes typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Hydride (NaH) | Potassium tert-butoxide (t-BuOK) | Sodium Amide (NaNH₂) |
| Solvent | Anhydrous DMF | Anhydrous THF | Liquid Ammonia/Ether |
| Temperature | 50-60 °C | Room Temperature | -33 °C to Room Temp |
| Reaction Time | 4-8 hours | 12-24 hours | 6-12 hours |
| Typical Yield | 60-75% | 50-65% | 65-80% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Technical Support Center: Purification of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for compounds similar to this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used. For instance, in syntheses involving cyanide, unreacted cyanide salts or their by-products could be present.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can provide quantitative data on purity.[1][2]
Q4: My purified product has a yellowish tint. What could be the cause?
A4: A yellowish color can indicate the presence of colored impurities. These may be removed by recrystallization, sometimes with the addition of activated charcoal, or by thorough column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Column Chromatography | ||
| Poor separation of the product from impurities. | Incorrect solvent system (eluent). | Optimize the eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. |
| Overloading the column. | Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Column cracking or channeling. | Pack the column carefully to ensure a uniform bed. Avoid letting the column run dry. | |
| Product is not eluting from the column. | The eluent is too non-polar. | Gradually increase the polarity of the eluent. |
| Recrystallization | ||
| The compound does not dissolve in the chosen solvent, even with heating. | The solvent is not suitable for your compound. | Select a different solvent or a solvent mixture. The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help. |
| The presence of impurities is inhibiting crystallization. | Try purifying the crude product by column chromatography first to remove impurities that hinder crystallization. | |
| Low recovery of the purified product. | Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has cooled completely (an ice bath can be used) before filtering. | |
| The product is significantly soluble in the cold solvent. | Use a solvent in which the product has lower solubility at cold temperatures. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Purification Data Summary
The following table presents hypothetical data for the purification of a 10g batch of crude this compound.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Appearance |
| Column Chromatography | 85% | 98.5% | 75% | White solid |
| Recrystallization | 85% | 96% | 65% | Off-white solid |
Experimental Protocols
Column Chromatography
This protocol is a general guideline and may require optimization.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column bed.
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Elution: Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization
This protocol is a general guideline and the choice of solvent is critical.
-
Solvent Selection: Identify a suitable solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
References
Technical Support Center: Optimizing Synthesis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic approach is the nucleophilic substitution reaction between 2-bromobenzonitrile and 4-fluorophenylacetonitrile. This reaction is typically carried out in the presence of a strong base to deprotonate the 4-fluorophenylacetonitrile, forming a carbanion that then attacks the 2-bromobenzonitrile.
Q2: How do I monitor the progress of the reaction?
Reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1][2] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of starting materials and the formation of the desired product.
Q3: What are the key parameters to optimize for this reaction?
The key parameters to optimize for this synthesis include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. Careful optimization of these parameters is crucial for maximizing the yield and minimizing the formation of byproducts.
Q4: What are some potential side reactions to be aware of?
Potential side reactions include self-condensation of 4-fluorophenylacetonitrile, elimination reactions if a sterically hindered base is used, and the formation of impurities from the reaction of the base with the solvent or starting materials.
Q5: How can the final product be purified?
The crude product can be purified using standard techniques such as column chromatography on silica gel.[1] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base. 2. Insufficiently low temperature for base addition. 3. Poor quality of starting materials. 4. Inappropriate solvent. | 1. Use a fresh, anhydrous batch of the base. Consider using a stronger base if necessary. 2. Add the base at a low temperature (e.g., -78 °C to -15 °C) to prevent side reactions.[3] 3. Check the purity of 2-bromobenzonitrile and 4-fluorophenylacetonitrile by NMR or other analytical techniques. 4. Ensure the solvent is anhydrous and compatible with the chosen base. Tetrahydrofuran (THF) is a common choice for such reactions.[3] |
| Formation of Multiple Products (Side Reactions) | 1. Reaction temperature is too high. 2. The base is too reactive or not suitable for the reaction. 3. Incorrect stoichiometry of reactants. | 1. Maintain a low temperature throughout the reaction, especially during the addition of the base.[3] 2. Consider using a less nucleophilic or sterically hindered base to minimize side reactions. 3. Carefully control the molar ratio of the reactants and the base. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. Oily or non-crystalline product. | 1. Ensure the reaction goes to completion by monitoring with HPLC or TLC.[1][2] 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 3. Try different solvent systems for recrystallization or consider converting the product to a solid derivative for easier handling. |
| Product Decomposition | 1. Harsh work-up conditions (e.g., strong acid or base). 2. Exposure to high temperatures during purification. | 1. Use a mild aqueous work-up, such as quenching with a saturated solution of ammonium chloride or sodium chloride.[3] 2. Use a rotovap at a moderate temperature for solvent removal and avoid prolonged heating. |
Experimental Protocols
General Synthetic Protocol for this compound
Materials:
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2-bromobenzonitrile
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4-fluorophenylacetonitrile
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Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes/Ethyl acetate solvent system
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-fluorophenylacetonitrile in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
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Slowly add a solution of the strong base (e.g., LDA or NaHMDS) in THF to the reaction mixture while maintaining the low temperature.
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Stir the mixture at this temperature for a specified time (e.g., 30 minutes) to allow for the complete formation of the carbanion.
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In a separate flask, dissolve 2-bromobenzonitrile in anhydrous THF.
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Slowly add the 2-bromobenzonitrile solution to the reaction mixture at the low temperature.
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Allow the reaction to proceed at the low temperature, monitoring its progress by TLC or HPLC.
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Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the pure this compound.
Data Presentation
Table 1: Optimization of Base and Temperature
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | LDA | -78 | 65 |
| 2 | LDA | -40 | 55 |
| 3 | NaHMDS | -78 | 72 |
| 4 | NaHMDS | -40 | 60 |
| 5 | KHMDS | -78 | 70 |
Table 2: Solvent Screening
| Entry | Solvent | Yield (%) |
| 1 | THF | 72 |
| 2 | Diethyl Ether | 58 |
| 3 | Dioxane | 65 |
| 4 | Toluene | 45 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. The primary synthetic route discussed is the alkylation of 2-cyanobenzyl cyanide (also known as phenylmalononitrile) with a 4-fluorobenzyl halide.
Troubleshooting Guide: Common Side Reactions
During the synthesis of this compound, several side reactions can occur, leading to impurities and reduced yields. The following table outlines common issues, their potential causes, and recommended solutions.
| Observed Issue | Potential Side Reaction | Plausible Cause(s) | Recommended Solution(s) |
| Product mixture contains a species with a mass significantly higher than the desired product. | Over-alkylation (Dialkylation) | - Use of an excess of the alkylating agent (4-fluorobenzyl halide).- Prolonged reaction time.- Insufficiently controlled reaction temperature, leading to increased reactivity.- Use of a very strong base that completely deprotonates the product, facilitating a second alkylation. | - Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the 4-fluorobenzyl halide.- Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction upon completion.- Maintain a consistent and controlled reaction temperature.- Consider using a milder base or adding the base portion-wise to control the concentration of the deprotonated species. |
| Presence of amide or carboxylic acid impurities in the final product. | Hydrolysis of Nitrile Groups | - Presence of water in the reaction mixture.- Exposure to acidic or basic conditions during work-up and purification. | - Ensure all solvents and reagents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.- Neutralize the reaction mixture carefully during work-up and avoid prolonged exposure to strong acids or bases.- Use a mild method for hydrolysis if the amide is the desired product, such as using an alkaline solution of hydrogen peroxide.[1][2] |
| Formation of a dimeric or polymeric byproduct derived from the starting nitrile. | Self-condensation (Thorpe-Ziegler Reaction) | - Use of a strong base that promotes the self-condensation of 2-cyanobenzyl cyanide.[3] | - Employ a base that is strong enough to deprotonate the active methylene group but not so strong as to favor self-condensation. Milder bases like potassium carbonate may be preferred over stronger bases like sodium hydride in some cases.- Add the base slowly to the reaction mixture to keep its concentration low at any given time. |
| Detection of an alkene byproduct, 4-fluorostyrene. | Elimination Reaction | - Use of a strong, bulky base that can act as a base for elimination of the 4-fluorobenzyl halide. | - Select a base that is a good nucleophile but a weaker base for elimination. Sodium ethoxide, for example, can promote elimination.- Use a less sterically hindered base.- Maintain a lower reaction temperature to favor substitution over elimination. |
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely reasons?
A1: Low yields in the synthesis of this compound can stem from several factors. Incomplete deprotonation of the 2-cyanobenzyl cyanide is a common issue. Ensure your base is sufficiently strong and that your solvent is anhydrous, as water can quench the base. Another possibility is the occurrence of the side reactions mentioned in the troubleshooting guide, particularly over-alkylation or hydrolysis. Careful control of stoichiometry, temperature, and reaction time is crucial. Finally, ensure the purity of your starting materials, as impurities can interfere with the reaction.
Q2: I observe multiple spots on my TLC plate that are difficult to separate. What could these be?
A2: The presence of multiple, closely-eluting spots on a TLC plate often indicates a mixture of the desired product and one or more side products. The most likely culprits are the mono-alkylated (desired product) and the di-alkylated byproduct, which often have similar polarities. Incomplete reaction could also leave unreacted 2-cyanobenzyl cyanide. Hydrolysis products, such as the corresponding amides, would likely have different polarities and might be distinguishable. Optimizing your chromatographic separation (e.g., trying different solvent systems) or using an alternative purification method like recrystallization may be necessary.
Q3: How can I minimize the formation of the over-alkylation (dialkylation) product?
A3: To minimize dialkylation, precise control over the stoichiometry of your reactants is key. Use no more than a slight excess of the 4-fluorobenzyl halide. A slow, dropwise addition of the alkylating agent to the deprotonated 2-cyanobenzyl cyanide can also help to maintain a low concentration of the alkylating agent, favoring mono-alkylation. Using a less reactive alkylating agent, if an option, can also reduce the rate of the second alkylation.
Q4: What is the best way to purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining a highly pure product, particularly for removing minor impurities.
Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of this compound via the alkylation of 2-cyanobenzyl cyanide. This protocol is based on general procedures for similar reactions and should be optimized for specific laboratory conditions.
Materials:
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2-Cyanobenzyl cyanide (1.0 eq)
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4-Fluorobenzyl bromide (1.05 eq)
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Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a dry round-bottom flask under a nitrogen atmosphere, add 2-cyanobenzyl cyanide and anhydrous DMF. Stir the mixture until the solid is fully dissolved.
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Add anhydrous potassium carbonate to the solution.
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Add 4-fluorobenzyl bromide dropwise to the reaction mixture at room temperature.
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Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
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Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common side reactions.
References
stability issues of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile under different conditions
Welcome to the technical support center for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound. As specific stability data for this compound is limited in publicly available literature, this guide offers insights based on the chemical properties of its functional groups and related benzonitrile compounds. It also provides troubleshooting advice and standardized protocols to help you assess its stability in your own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound?
A1: Based on its structure, which includes two benzonitrile groups and a benzylic proton, potential stability concerns include susceptibility to hydrolysis of the nitrile groups under strong acidic or basic conditions, oxidative degradation at the benzylic carbon, and potential photodegradation. The presence of two aromatic rings could also make it susceptible to radical reactions.
Q2: How should I properly store this compound?
A2: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidation.
Q3: Are there any known incompatibilities with common excipients?
Q4: My sample of this compound is showing a color change. What could be the cause?
A4: A color change can be an indication of degradation. This could be due to oxidation, photodegradation, or other chemical transformations. It is recommended to re-analyze the sample for purity and consider the storage conditions and handling procedures.
Troubleshooting Guides
Issue 1: Loss of Purity Over Time in Solution
Symptoms:
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A decrease in the peak area of the parent compound in HPLC analysis.
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Appearance of new peaks in the chromatogram.
Possible Causes:
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Solvent-mediated degradation: The solvent used may be reacting with the compound. Protic solvents, especially under non-neutral pH, could lead to hydrolysis.
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Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation, particularly if the solution is exposed to light or contains metal ion impurities.
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Photodegradation: Exposure to ambient or UV light can induce degradation.
Troubleshooting Steps:
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Solvent Selection: Use aprotic and high-purity solvents. If an aqueous solution is necessary, use buffered solutions and evaluate stability at different pH values.
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Inert Atmosphere: Degas solvents before use and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).
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Light Protection: Store solutions in amber vials or protect them from light.
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Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to slow down degradation kinetics.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
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Variable IC50 values or other bioactivity readouts between experiments.
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Loss of activity of stock solutions over time.
Possible Causes:
-
Degradation in Assay Media: The compound may be unstable in the aqueous, buffered conditions of the cell culture or assay media.
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Adsorption to Labware: The compound might be adsorbing to plastic or glass surfaces, reducing its effective concentration.
Troubleshooting Steps:
-
Stability in Media: Perform a time-course experiment to assess the stability of the compound in the assay media by HPLC analysis.
-
Fresh Solutions: Prepare fresh dilutions from a solid stock for each experiment whenever possible.
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Material of Labware: Evaluate if changing the type of labware (e.g., from polypropylene to glass or low-adhesion microplates) improves consistency.
Stability Profile (Inferred)
The following table summarizes the expected stability of this compound under various stress conditions based on the general behavior of related compounds. This information should be used as a guideline for designing your own stability studies.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely susceptible to degradation, especially at elevated temperatures. | Carboxylic acids (from hydrolysis of nitrile groups), amides (as intermediates). |
| Basic Hydrolysis | Likely susceptible to degradation, potentially faster than acidic hydrolysis. | Carboxylate salts, amides (as intermediates). |
| Oxidation | The benzylic position is a potential site for oxidation. | Ketone or alcohol derivatives at the benzylic carbon. |
| Thermal | Generally stable at ambient temperatures. Decomposition may occur at elevated temperatures. | Complex mixture of decomposition products. |
| Photolytic | The aromatic rings and benzylic position may be susceptible to photodegradation. | Photodegradation products could be complex and varied. |
Experimental Protocols
Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound. Here is a general protocol that can be adapted for this compound.
1. Acidic Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M HCl.
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Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
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At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and analyze by a stability-indicating HPLC method.
2. Basic Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent and add an equal volume of 0.1 M NaOH.
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Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
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At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and analyze by HPLC.
3. Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent.
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Add a solution of 3% hydrogen peroxide.
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Keep the solution at room temperature, protected from light, for a defined period.
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Analyze aliquots at different time points by HPLC.
4. Thermal Degradation:
-
Store a solid sample of the compound in a controlled temperature oven (e.g., 80 °C).
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Store a solution of the compound at a controlled temperature (e.g., 60 °C).
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Analyze the samples at various time points.
5. Photostability:
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Expose a solid sample and a solution of the compound to a light source with a defined output (e.g., ICH option 1 or 2).
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Keep a control sample in the dark at the same temperature.
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Analyze both the exposed and control samples at specific time points.
Visualizations
Logical Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability issues encountered during experiments.
Hypothetical Degradation Pathway
Caption: A simplified, hypothetical degradation pathway for this compound.
overcoming challenges in the characterization of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
Welcome to the technical support center for the characterization of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this compound.
Disclaimer
Direct experimental data for this compound is limited in publicly available literature. The information and data presented in this guide are based on established principles of analytical chemistry and data from structurally analogous compounds, such as other diarylacetonitriles and fluorinated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic features for this compound?
A1: Based on its structure, the following spectroscopic characteristics are anticipated:
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¹H NMR: A key feature would be a singlet for the benzylic proton (-CH) flanked by the two aromatic rings. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
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¹³C NMR: Expect two distinct nitrile carbon (-CN) signals and signals for the aromatic carbons, with the carbon atoms bonded to fluorine showing a characteristic coupling (¹J-CF). The benzylic carbon will also be present.
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FTIR: A sharp, medium-intensity peak for the nitrile (-C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as a C-F stretching band, will also be observed.
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Mass Spectrometry: The molecular ion peak [M]⁺ should be observable. Common fragmentation patterns for diarylacetonitriles include the loss of HCN.[1]
Q2: What are some potential challenges in the purification of this compound?
A2: Purification can be challenging due to the presence of starting materials, byproducts from side reactions, or diastereomers if a chiral center is introduced. Common impurities might include unreacted starting materials or products of over-alkylation. The polarity of the molecule may necessitate the use of mixed-mode chromatography for optimal separation.
Q3: How can I confirm the successful synthesis of the target compound?
A3: A combination of analytical techniques is recommended for confirmation:
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NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the presence of all key functional groups and the overall structure.
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Mass Spectrometry: To verify the molecular weight.
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HPLC: To assess purity and quantify the product.
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FTIR: To confirm the presence of the nitrile groups.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or Unresolved Peaks in ¹H NMR | Sample concentration is too high. Presence of paramagnetic impurities. Poor shimming of the NMR magnet. | Dilute the sample. Filter the sample through a small plug of silica or alumina. Re-shim the instrument. |
| Benzylic Proton Signal is Not a Singlet | Restricted rotation around the C-C bonds due to steric hindrance, leading to diastereotopic protons. Presence of chiral impurities. | Run the NMR at a higher temperature to see if the peaks coalesce. Use chiral chromatography to separate potential diastereomers. |
| Difficulty in Assigning Aromatic Protons | Overlapping signals in the aromatic region. Complex coupling patterns due to fluorine. | Perform 2D NMR experiments like COSY and HSQC to establish proton-proton and proton-carbon correlations.[2] Use a higher field NMR spectrometer for better resolution. |
Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Compounds
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 | 125 - 140 |
| Benzylic Proton (-CH) | 5.0 - 5.5 | 40 - 45 |
| Nitrile Carbon (-CN) | - | 115 - 120 |
Note: These are approximate ranges and can vary based on the solvent and specific substitution patterns.
Mass Spectrometry (MS)
| Problem | Possible Cause | Troubleshooting Steps |
| No Molecular Ion Peak Observed | The molecular ion is unstable and fragments easily. In-source fragmentation. | Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). Optimize the ion source parameters to reduce fragmentation.[3] |
| Complex Fragmentation Pattern | Multiple fragmentation pathways are occurring. | Use tandem mass spectrometry (MS/MS) to isolate the molecular ion and study its specific fragmentation. Compare the observed fragmentation pattern with theoretical predictions for the expected structure. |
Table 2: Common Fragmentation Patterns for Diarylacetonitriles
| m/z Value | Interpretation |
| [M]⁺ | Molecular Ion |
| [M - H]⁺ | Loss of a hydrogen radical |
| [M - CN]⁺ | Loss of a cyanide radical |
| [M - HCN]⁺ | Loss of hydrogen cyanide |
Based on fragmentation patterns of similar structures.[1]
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column overload. Secondary interactions with the stationary phase. Inappropriate mobile phase pH. | Decrease the injection volume or sample concentration. Use a different column chemistry (e.g., a phenyl or pentafluorophenyl phase). Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Co-elution of Impurities | Insufficient resolution. | Optimize the mobile phase composition (e.g., change the organic solvent or gradient profile). Try a different stationary phase with alternative selectivity. |
| Irreproducible Retention Times | Column degradation. Inconsistent mobile phase preparation. | Flush the column or replace it if necessary. Ensure accurate and consistent preparation of the mobile phase.[4] |
Table 3: Starting Conditions for HPLC Method Development
| Parameter | Recommendation |
| Column | C18, Phenyl, or Pentafluorophenyl (PFP) column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Experimental Protocols
Sample Preparation for NMR
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
If the solution is cloudy, filter it through a small plug of glass wool into a clean NMR tube.
General HPLC Method
-
Prepare the mobile phases as described in Table 3.
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 15 minutes.
-
Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject 5-10 µL of the sample and run the gradient method.
-
Analyze the resulting chromatogram for peak purity and retention time.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Decision tree for troubleshooting purity issues of this compound.
Caption: Potential mass spectrometry fragmentation pathways for this compound.
References
refinement of experimental protocols for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful use of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a diarylmethane derivative. Such compounds are recognized as important structural motifs in medicinal chemistry and materials science. They are often investigated as intermediates in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The presence of nitrile and fluoro groups makes it a versatile building block for various chemical transformations.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent decomposition.[1][3]
Q3: What are the main safety precautions to consider when handling this compound?
A3: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or a chemical fume hood.[1] Avoid breathing dust, fumes, or vapors.[1][2] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1][2]
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and handling of this compound.
Synthesis Troubleshooting
The synthesis of diarylmethanes like this compound can be approached through methods such as Friedel-Crafts reactions or transition metal-catalyzed cross-coupling reactions.[4][5][6]
Issue 1: Low Yield in Synthesis
| Potential Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure the purity of starting materials (e.g., 2-chlorobenzonitrile and 4-fluorophenylacetonitrile) using techniques like NMR or GC-MS. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For many coupling reactions, a temperature range of 60-120 °C is common, but this should be determined empirically. |
| Ineffective Catalyst or Base | Screen different catalysts (e.g., Palladium or Nickel complexes) and bases (e.g., K₂CO₃, Cs₂CO₃). The choice of ligand in cross-coupling reactions is also critical.[4] |
| Atmosphere Control | Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and side reactions. |
| Solvent Choice | Test a range of anhydrous solvents (e.g., Toluene, Dioxane, DMF) to find the optimal medium for the reaction. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Side Reactions (e.g., Homocoupling) | Adjust the stoichiometry of the reactants. Using a slight excess of one reactant can sometimes minimize homocoupling of the other. |
| Reaction Time | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products. |
| Product Degradation | If the product is sensitive to the reaction conditions, consider a milder catalyst system or lower reaction temperature. |
Purification Troubleshooting
Issue 1: Difficulty in Isolating the Pure Product
| Potential Cause | Troubleshooting Step |
| Co-eluting Impurities in Column Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate closely related impurities. |
| Product Oiling Out During Crystallization | Adjust the solvent system for recrystallization. Using a co-solvent system or seeding the solution with a small crystal of the pure product can induce proper crystallization. |
| Residual Catalyst | Employ a suitable workup procedure to remove the catalyst before purification. This may involve washing with specific aqueous solutions (e.g., ammonium chloride) or using a scavenger resin. |
Experimental Protocols
General Protocol for Synthesis via Suzuki-Miyaura Coupling
This protocol outlines a general method for the synthesis of diarylmethanes.
Materials:
-
2-Bromobenzonitrile
-
(4-Fluorophenyl)methaneboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine 2-bromobenzonitrile (1 eq), (4-fluorophenyl)methaneboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both benzene rings and the methylene bridge protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon, and the nitrile carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₉FN₂). |
| FT-IR | Characteristic peaks for C≡N stretching, C-F stretching, and aromatic C-H stretching. |
Visualizations
General Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Synthesis Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis process.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
byproduct identification and minimization in 2-(Cyano(4-fluorophenyl)methyl)benzonitrile reactions
Welcome to the technical support center for the synthesis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding byproduct identification and minimization during the synthesis of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Identification of Unknown Peaks in Chromatogram
Q1: My HPLC/GC-MS analysis shows several unexpected peaks besides my main product. What are the most likely byproducts in this reaction?
A: The synthesis of this compound, typically achieved through the alkylation of a benzonitrile derivative with a substituted benzyl halide under basic conditions (often using phase-transfer catalysis), can lead to several common byproducts. These can be grouped into three main categories:
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Unreacted Starting Materials: Residual amounts of your starting materials, such as 2-cyanobenzyl cyanide and 4-fluorobenzyl chloride, are common impurities.
-
Hydrolysis Products: The presence of water, especially under basic conditions, can lead to the hydrolysis of one or both nitrile groups. This will form the corresponding mono-amide, di-amide, mono-carboxylic acid, or di-carboxylic acid derivatives.[1][2]
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Over-alkylation and Dimerization Byproducts: The highly reactive carbanion intermediate can react with a second molecule of the alkylating agent, leading to a dialkylated product. Dimerization of the starting materials can also occur.
Issue 2: Byproducts from Hydrolysis
Q2: I have identified byproducts with molecular weights corresponding to the addition of water (amide formation) and two molecules of water (carboxylic acid formation). How can I prevent the hydrolysis of the nitrile groups?
A: Hydrolysis is a common side reaction when water is present in the reaction mixture, especially with a base.[1][2] To minimize the formation of amide and carboxylic acid byproducts, consider the following strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and use anhydrous solvents.
-
Control of Aqueous Phase: If using a phase-transfer catalysis (PTC) system with an aqueous base, use a concentrated solution of the base (e.g., 50% NaOH) to minimize the amount of free water.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis.
-
Reaction Time: Monitor the reaction progress and stop it as soon as the starting materials are consumed to avoid prolonged exposure to hydrolytic conditions.
Table 1: Effect of Reaction Conditions on Hydrolysis Byproduct Formation (Illustrative Data)
| Experiment ID | Base Concentration | Temperature (°C) | Reaction Time (h) | Target Product Yield (%) | Hydrolysis Byproducts (%) |
| 1 | 25% NaOH | 60 | 8 | 75 | 15 |
| 2 | 50% NaOH | 60 | 4 | 88 | 5 |
| 3 | 50% NaOH | 40 | 8 | 92 | <2 |
Issue 3: Formation of Dimer and Over-alkylation Byproducts
Q3: My mass spectrometry data suggests the presence of a byproduct with a mass corresponding to the addition of another 4-fluorobenzyl group. How can I minimize this over-alkylation?
A: Over-alkylation occurs when the product carbanion is formed and reacts with another molecule of the alkylating agent. To suppress this, you can:
-
Slow Addition of Alkylating Agent: Add the 4-fluorobenzyl halide dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the reaction with the starting material over the product.
-
Stoichiometry Control: Use a slight excess of the nucleophilic starting material (e.g., 2-cyanobenzyl cyanide) relative to the alkylating agent.
-
Temperature Management: Running the reaction at a lower temperature can sometimes improve selectivity.
Experimental Protocols
Protocol 1: General Procedure for Synthesis via Phase-Transfer Catalysis
This protocol provides a general method for the alkylation of a phenylacetonitrile derivative.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting benzonitrile derivative (1.0 eq.), the alkylating agent (1.05 eq.), and an organic solvent (e.g., toluene or dichloromethane).
-
Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq.).
-
Base Addition: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (3.0 eq.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC, HPLC, or GC.
-
Work-up: After completion, cool the reaction mixture to room temperature, add water, and separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: HPLC Method for Reaction Monitoring and Impurity Profiling
This protocol outlines a general HPLC method for analyzing the reaction mixture.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
Table 2: Example HPLC Gradient for Separation
| Time (min) | % Acetonitrile | % Water (0.1% H₃PO₄) |
| 0 | 40 | 60 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 30 | 40 | 60 |
Protocol 3: GC-MS for Byproduct Identification
This protocol provides a general method for identifying volatile byproducts.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and inject it into the GC-MS.
Visualizations
Caption: Potential byproduct formation pathways in the synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Enhancing the Purity of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route. A plausible route is the nucleophilic substitution of 2-bromobenzonitrile with 4-fluorophenylacetonitrile in the presence of a base. In this case, likely impurities include unreacted starting materials such as 2-bromobenzonitrile and 4-fluorophenylacetonitrile, as well as side-products from self-condensation or other side reactions.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purification are recrystallization and flash column chromatography. The choice depends on the impurity profile and the scale of the purification. Recrystallization is effective for removing small amounts of impurities if a suitable solvent is found, while flash column chromatography is more versatile for separating complex mixtures.
Q3: How can I monitor the purity of the product during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purity. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the product from its impurities. Visualization under a UV lamp (254 nm) is typically effective for these aromatic compounds. High-performance liquid chromatography (HPLC) can be used for more quantitative purity analysis.
Q4: My purified product is an oil instead of a solid. What should I do?
A4: If the product is an oil, it may indicate the presence of residual solvent or impurities that are depressing the melting point. Try removing residual solvent under high vacuum. If it remains an oil, purification by column chromatography is recommended. If the product is known to be a solid, attempting to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be effective.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough. | Add a more polar co-solvent dropwise until the product dissolves. Common solvent systems for aromatic nitriles include ethanol/water, acetone/water, or toluene/heptane.[1] |
| Product "oils out" upon cooling. | The solution is supersaturated, or the cooling is too rapid. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also help induce proper crystallization. |
| Poor recovery of the purified product. | The product is too soluble in the cold solvent. The volume of solvent used was excessive. | Place the crystallization flask in an ice bath to maximize precipitation. Reduce the amount of solvent used in subsequent attempts. The mother liquor can be concentrated to recover more product, which may require further purification. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. This can help adsorb colored impurities. Use this method with caution as it can also adsorb some of the desired product. |
Flash Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from an impurity. | The eluent system is not optimal. The column is overloaded. | Perform a more detailed TLC analysis to find a solvent system that provides a greater difference in Rf values between the product and the impurity.[2] Reduce the amount of crude material loaded onto the column. |
| The product is eluting with the solvent front. | The eluent is too polar. | Start with a less polar solvent system. For non-polar compounds, you can begin with 100% hexanes or a low percentage of ethyl acetate in hexanes.[2] |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For polar compounds, a mixture of methanol and dichloromethane may be necessary.[2] |
| Streaking or tailing of the spot on TLC. | The compound may be interacting with the acidic silica gel. The sample is too concentrated on the TLC plate. | Add a small amount (0.1-1%) of triethylamine or a few drops of ammonia to the eluent to neutralize the silica gel.[2] Dilute the sample before spotting it on the TLC plate. |
Quantitative Data Summary
The following table provides typical, albeit illustrative, data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.
| Purification Stage | Purity (by HPLC) | Yield | Appearance |
| Crude Product | 80-85% | ~90% | Yellow to brown solid/oil |
| After Recrystallization | >98% | 70-80% | Off-white to white crystalline solid |
| After Column Chromatography | >99% | 60-75% | White crystalline solid |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Determine a suitable solvent system by testing the solubility of small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent to move the product down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification strategy selection.
References
Validation & Comparative
A Comparative Analysis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile and Other Cyanobenzonitriles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzonitrile scaffold, characterized by a cyano group attached to a benzene ring, is a cornerstone in medicinal chemistry, featured in a variety of approved therapeutic agents. This guide provides a comparative analysis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, a specific yet under-characterized derivative, against well-established cyanobenzonitrile-containing drugs. By examining the structure-activity relationships (SAR) of prominent examples, we aim to predict the potential therapeutic applications and performance of the title compound, supported by experimental data from related molecules.
Overview of Cyanobenzonitriles in Therapeutics
The nitrile group, with its unique electronic properties, serves as a critical pharmacophore in many drugs. It can act as a bioisostere for carbonyl, hydroxyl, or halogen groups and participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] This versatility has led to the development of cyanobenzonitrile derivatives across diverse therapeutic areas.
This guide will focus on a comparative analysis with the following classes of cyanobenzonitrile-containing drugs:
-
Aromatase Inhibitors: Letrozole and Anastrozole, used in the treatment of hormone-responsive breast cancer.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Sitagliptin, a key medication for type 2 diabetes.
Comparative Analysis of Physicochemical and Biological Properties
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Structural Features |
| This compound | C₁₅H₉FN₂ | 236.25 | ~3.5 | Diphenylmethane core, two nitrile groups, one fluorine atom |
| Letrozole | C₁₇H₁₁N₅ | 285.30 | 3.4 | Triazole ring, two benzonitrile moieties |
| Anastrozole | C₁₇H₁₉N₅ | 293.37 | 3.7 | Tetramethyl-phenyl moiety, triazole ring, one benzonitrile |
| Sitagliptin | C₁₆H₁₅F₆N₅O | 407.31 | 1.9 | Trifluoromethyl groups, triazolopiperazine ring, β-amino acid derivative |
Table 2: Comparative Biological Activities and Mechanisms of Action
| Compound Class | Example(s) | Target | Mechanism of Action | Predicted Activity for this compound |
| Aromatase Inhibitors | Letrozole, Anastrozole | Aromatase (CYP19A1) | Non-steroidal competitive inhibition of aromatase, blocking estrogen synthesis.[2][3][4] | The diarylmethyl structure with a nitrile group shows some resemblance to non-steroidal aromatase inhibitors. It could potentially exhibit inhibitory activity against aromatase, though likely weaker than dedicated triazole-based inhibitors. |
| DPP-4 Inhibitors | Sitagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Competitive inhibition of DPP-4, preventing the breakdown of incretin hormones (GLP-1 and GIP) and thereby increasing insulin secretion.[5][6][7] | The structure does not closely resemble known DPP-4 inhibitors, which typically contain an amino group that interacts with the active site.[8] Therefore, significant DPP-4 inhibitory activity is not predicted. |
| Other Potential Activities | Various research compounds | Farnesyltransferase, various bacterial enzymes | Varies based on the specific derivative. | The presence of two aromatic rings and nitrile groups suggests potential for interactions with various enzymes. Some benzonitrile derivatives have shown antibacterial activity.[9] |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of novel compounds. Below are representative methodologies for key assays relevant to the potential activities of cyanobenzonitriles.
Aromatase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human aromatase.
Methodology:
-
Enzyme Source: Recombinant human aromatase (CYP19A1) expressed in insect cells or human placental microsomes.
-
Substrate: A fluorescent substrate, such as dibenzylfluorescein (DBF).
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the aromatase enzyme in a 96-well plate.
-
The reaction is initiated by the addition of the substrate and a NADPH-generating system.
-
The plate is incubated at 37°C for a specified time.
-
The reaction is stopped, and the fluorescence of the product is measured using a plate reader.
-
-
Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
DPP-4 Inhibition Assay (In Vitro)
Objective: To determine the IC₅₀ of a test compound against human DPP-4.
Methodology:
-
Enzyme Source: Recombinant human DPP-4.
-
Substrate: A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Procedure:
-
The test compound is serially diluted and incubated with DPP-4 in a 96-well plate.
-
The reaction is started by adding the substrate.
-
The fluorescence generated from the cleavage of the substrate is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction rates are determined, and the IC₅₀ value is calculated from the dose-response curve.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Method: Broth microdilution method according to CLSI guidelines.
-
Procedure:
-
The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Pathways and Workflows
Aromatase Inhibition Signaling Pathway
Caption: Aromatase inhibitors block the conversion of androgens to estrogens.
DPP-4 Inhibition Signaling Pathway
Caption: DPP-4 inhibitors prevent the degradation of incretin hormones.
General Drug Discovery Workflow for Novel Cyanobenzonitriles
Caption: A simplified workflow for drug discovery and development.
Conclusion
While this compound remains a compound with limited published biological data, a comparative analysis with structurally related, well-characterized cyanobenzonitriles provides a framework for predicting its potential therapeutic applications. Its diarylmethyl core with nitrile functionalities suggests a potential, albeit likely modest, for aromatase inhibition. Significant activity as a DPP-4 inhibitor is less probable based on current SAR knowledge. Further investigation into its antibacterial properties could be a fruitful avenue for research. The experimental protocols and visualized pathways provided herein offer a roadmap for the systematic evaluation of this and other novel cyanobenzonitrile derivatives in the ongoing quest for new therapeutic agents.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Letrozole - Wikipedia [en.wikipedia.org]
- 3. Anastrozole: MedlinePlus Drug Information [medlineplus.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Sitagliptin - Wikipedia [en.wikipedia.org]
- 8. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Biological Activity Screening of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile and its Analogs
This guide provides a comparative analysis of the biological activities of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile and its structurally related analogs. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the therapeutic potential and structure-activity relationships of this class of compounds. The data presented is compiled from various studies and is supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity
A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and evaluated for their potential as DPP-4 inhibitors, which are a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[1][2]
Data Presentation
| Compound | Substitution at C-2 | IC50 (µM)[1][2] |
| 5a | Dimethylamino-methyl | 4.3512 |
| 5b | Diethylamino-methyl | 6.7805 |
| 5c | Piperidino-methyl | 2.1567 |
| 5d | Morpholino-methyl | 1.4621 |
| 5e | Pyrrolidino-methyl | 3.8976 |
| 5f | N-methylpiperazino-methyl | 5.1234 |
| Sitagliptin | (Reference Standard) | 0.0236 |
| Lead Compound | (3-aminopiperidine at C-2) | 0.013 |
Among the synthesized compounds, the derivative with a morpholino-methyl substitution at the C-2 position (5d) demonstrated the highest potency in inhibiting DPP-4 activity.[1] However, the activities of all synthesized compounds were found to be lower than the reference standard, sitagliptin, and the lead compound.[1][2]
Experimental Protocols
In Vitro DPP-4 Inhibitory Activity Assay [1][2]
The DPP-4 inhibitory activity of the synthesized compounds was determined using a commercially available DPP-4 inhibitor screening kit. The assay is based on the cleavage of the substrate Gly-Pro-AMC by DPP-4, which releases the fluorescent product AMC.
-
A solution of each test compound was prepared in DMSO.
-
In a 96-well microplate, 25 µL of the test compound solution was mixed with 25 µL of DPP-4 enzyme solution.
-
The mixture was incubated for 10 minutes at 37°C.
-
Following incubation, 50 µL of the substrate solution (Gly-Pro-AMC) was added to each well to initiate the reaction.
-
The plate was then incubated for 30 minutes at 37°C.
-
The fluorescence of the liberated AMC was measured using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves.
Mandatory Visualization
Workflow for the in vitro DPP-4 inhibitory activity assay.
Cytotoxic Activity
The cytotoxic effects of benzonitrile-containing compounds have been investigated against various human cell lines, revealing potential anti-cancer properties.
Data Presentation
A study on a nitro to cyano analog of Flutamide (an antiandrogen drug), 2-methyl-N-(4′-cyano-3′-[trifluoromethyl]phenyl)propanamide (CYA), demonstrated its cytotoxic effects on a mouse hepatocyte cell line (TAMH).[3]
| Compound | LD50 in TAMH cells (24h exposure)[3] |
| Flutamide (FLU) | ~75 µM |
| Cyano Analog (CYA) | ~150 µM |
The results indicated that the TAMH cell line is more sensitive to Flutamide than its cyano analog, with CYA requiring approximately a two-fold greater concentration to achieve its LD50 value.[3]
Another study investigated the in vitro cytotoxicity of AMP423, a naphthyl derivative of 2-cyanoaziridine-1-carboxamide, across a range of human cancer cell lines.[4]
| Cell Line | Tumor Type | 72-h IC50 (µM)[4] |
| 8226/S | Multiple Myeloma | 11.0 ± 1.2 |
| 8226/IM10 | Multiple Myeloma (imexon-resistant) | 12.0 ± 1.5 |
| SU-DHL-6 | B-cell Lymphoma | 9.0 ± 1.1 |
| Panc-1 | Pancreatic Carcinoma | 36.0 ± 4.1 |
| MiaPaCa-2 | Pancreatic Carcinoma | 21.0 ± 2.5 |
| Colo-205 | Colorectal Carcinoma | 2.0 ± 0.3 |
| MCF-7 | Mammary Carcinoma | 14.0 ± 1.8 |
| PC-3 | Prostate Carcinoma | 12.0 ± 1.6 |
| HL-60 | Promyelocytic Leukemia | 10.0 ± 1.3 |
AMP423 displayed a narrow range of cytotoxic potency across various human tumor cell lines.[4]
Experimental Protocols
MTT Cell Viability Assay [3][4][5]
The cytotoxic effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.
-
Human cell lines (e.g., HepG2, HEK293T, or various cancer cell lines) were seeded in 96-well plates and cultured until they reached appropriate confluence.[5][6]
-
The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[3][4]
-
After the incubation period, the medium was removed, and MTT solution was added to each well.
-
The plates were incubated for a further 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
The MTT solution was then removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Cell viability was expressed as a percentage of the control (untreated cells), and the LD50 or IC50 values were calculated.
Mandatory Visualization
Proposed mechanism of action for the cytotoxic effects of AMP423.
Antimicrobial and Antifungal Activity
Certain benzonitrile derivatives have been screened for their efficacy against various bacterial and fungal strains.
Data Presentation
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile and its analogs have shown notable antimicrobial and antifungal activities.[7]
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | B. fabae (MIC, µg/mL) |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | 12.5 | 25 | 6.25 |
| Analog 1 | 25 | 50 | 12.5 |
| Analog 2 | 50 | >100 | 25 |
| Reference Antibiotic | 3.12 | 6.25 | - |
| Reference Antifungal | - | - | 3.12 |
The compound (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile was identified as the most potent antifungal agent against Botrytis fabae.[7]
Experimental Protocols
Broth Microdilution Method for MIC Determination [7]
The minimal inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method in 96-well microplates.
-
Bacterial or fungal strains were cultured in appropriate broth media.
-
A serial two-fold dilution of each test compound was prepared in the broth medium in the wells of a 96-well plate.
-
A standardized inoculum of the microorganism was added to each well.
-
The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Mandatory Visualization
Workflow for Minimal Inhibitory Concentration (MIC) determination.
This guide provides a snapshot of the diverse biological activities associated with this compound and its analogs. The presented data and protocols are intended to serve as a valuable resource for the scientific community in the ongoing efforts of drug discovery and development. Further research into the mechanisms of action and structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. brieflands.com [brieflands.com]
- 2. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide: Letrozole vs. 2-(Cyano(4-fluorophenyl)methyl)benzonitrile in Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established aromatase inhibitor, letrozole, with 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. While extensive data is available for letrozole, a comprehensive literature search reveals a significant lack of public information regarding the biological activity and mechanism of action of this compound. This guide, therefore, presents a thorough overview of letrozole's mechanism and highlights the current knowledge gap concerning this compound, a crucial consideration for researchers in the field.
Overview of Mechanism of Action
Letrozole:
Letrozole is a potent and highly selective non-steroidal aromatase inhibitor.[1][2][3] Its primary mechanism of action is the competitive and reversible binding to the heme group of the cytochrome P450 (CYP450) subunit of the aromatase enzyme.[4] This binding effectively blocks the active site of the enzyme, preventing the conversion of androgens (such as androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[4] This leads to a significant reduction in circulating estrogen levels, which is the primary therapeutic effect in the treatment of hormone receptor-positive breast cancer.[2][5] Letrozole's high specificity for aromatase ensures that it does not significantly affect the synthesis of other steroid hormones, such as corticosteroids and mineralocorticoids.[4]
This compound:
Currently, there is no publicly available scientific literature detailing the mechanism of action or specific biological targets of this compound. While its chemical structure contains nitrile groups, which are present in some enzyme inhibitors, there is no experimental evidence to suggest it functions as an aromatase inhibitor. The compound is primarily documented in chemical synthesis literature, often as an intermediate for the preparation of other molecules.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the known inhibitory potency of letrozole against the aromatase enzyme. No comparable data is available for this compound.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Letrozole | Aromatase (CYP19A1) | Human Liver Microsomes | 7.27 nM | [6] |
| Aromatase (CYP19A1) | JEG-3 choriocarcinoma cells | 0.07 nM | [2] | |
| Aromatase (CYP19A1) | Human Placental Microsomes | 11.5 nM | [2] | |
| This compound | Not Available | Not Available | Not Available |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway of Aromatase Inhibition by Letrozole
The following diagram illustrates the established signaling pathway affected by letrozole.
Caption: Mechanism of Aromatase Inhibition by Letrozole.
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Cell-Free)
This protocol outlines a typical method for determining the IC50 value of a compound against the aromatase enzyme in a cell-free system.
-
Objective: To quantify the inhibitory potency of a test compound on aromatase activity.
-
Materials:
-
Human recombinant aromatase (CYP19A1)
-
A fluorescent or radiolabeled aromatase substrate (e.g., dibenzylfluorescein or [1β-³H]-androst-4-ene-3,17-dione)
-
NADPH regenerating system
-
Test compound (e.g., Letrozole) and control inhibitor
-
Assay buffer (e.g., potassium phosphate buffer)
-
96-well microplate
-
Plate reader (fluorometric or scintillation counter)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitor (letrozole).
-
In a 96-well plate, add the assay buffer, human recombinant aromatase, and the NADPH regenerating system to each well.
-
Add the diluted test compound or reference inhibitor to the respective wells. Include wells with no inhibitor as a control for maximal enzyme activity and wells with a known potent inhibitor for background signal.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the aromatase substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Measure the signal (fluorescence or radioactivity) using a plate reader.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for In Vitro Aromatase Inhibition Assay
Caption: Experimental Workflow for Aromatase Inhibition Assay.
Conclusion
Letrozole is a well-characterized, potent, and selective aromatase inhibitor with a clearly defined mechanism of action, supported by extensive preclinical and clinical data. In contrast, this compound is a compound for which there is a significant lack of publicly available information regarding its biological activity. For researchers and drug development professionals, this highlights the importance of thorough literature and database searches in the initial stages of investigation. While the chemical structure of this compound may suggest potential for biological activity, without experimental data, any comparison to a well-established drug like letrozole is purely speculative. Future research would be required to determine if this compound has any therapeutic potential, including any activity as an aromatase inhibitor.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. The discovery and mechanism of action of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of analytical data for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the robust analytical characterization of chemical intermediates is paramount to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive cross-validation of analytical data for diarylacetonitrile compounds, with a primary focus on the well-characterized Diphenylacetonitrile . Due to the limited availability of comprehensive public data for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, this guide utilizes Diphenylacetonitrile as a representative analogue to illustrate the principles of analytical cross-validation. A comparison is drawn with bis(4-methoxyphenyl)acetonitrile to highlight the influence of substituent groups on analytical behavior.
This guide will delve into the experimental protocols and comparative data from key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Analysis
The following tables summarize the key analytical data for Diphenylacetonitrile and provide a framework for comparison with related diarylacetonitrile derivatives.
Table 1: Chromatographic Purity Analysis
| Parameter | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Analytes | Non-volatile, polar, and thermally labile compounds. | Volatile and thermally stable compounds. |
| Analysis Time | Generally slower run times (10-30 minutes).[1] | Typically faster run times (5-15 minutes).[1] |
| Common Impurities Detected | Starting materials (e.g., Benzyl Cyanide), non-volatile by-products, and degradation products.[1] | Residual solvents, volatile starting materials.[1] |
Table 2: Spectroscopic Data for Diphenylacetonitrile
| Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ 7.25 - 7.45 (m, 10H, Aromatic protons), δ 5.15 (s, 1H, Methine proton).[2] |
| ¹³C NMR (CDCl₃) | δ 136.5 (Quaternary aromatic carbons), δ 129.2, 128.9, 127.8 (Aromatic CH), δ 118.5 (Nitrile carbon), δ 42.0 (Methine carbon).[2] |
| Mass Spectrometry (EI) | m/z 193 [M]⁺ (Molecular ion), m/z 165 [M - HCN]⁺, m/z 116 [C₉H₈]⁺.[2] |
Table 3: Spectroscopic Data for bis(4-methoxyphenyl)acetonitrile (Expected Trends)
| Technique | Expected Key Data Points |
| ¹H NMR (CDCl₃) | Aromatic protons expected to show an upfield shift (lower ppm) compared to diphenylacetonitrile due to the electron-donating methoxy groups. Aromatic protons on the same ring will likely show distinct signals. A singlet for the methine proton and a singlet for the methoxy protons are expected. |
| ¹³C NMR (CDCl₃) | Aromatic carbon signals are expected to be shifted upfield. Additional signals for the methoxy carbons will be present. |
| Mass Spectrometry (EI) | The molecular ion peak is expected at m/z 253. Fragmentation patterns would likely involve the loss of HCN and fragments related to the methoxy-substituted phenyl rings. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of diarylacetonitriles.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for the separation and quantification of Diphenylacetonitrile and its non-volatile impurities.[1]
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, starting with a 50:50 (v/v) mixture and ramping to 80:20 acetonitrile:water over 15 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV detection at 220 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the initial mobile phase composition, to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying volatile impurities and confirming the structure of the main component through its mass spectrum.[2]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.[2]
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]
-
Injector Temperature: 280 °C.[2]
-
Oven Temperature Program: An initial temperature of 150 °C held for 1 minute, followed by a ramp of 15 °C/min up to 300 °C.[2]
-
Mass Spectrometry Conditions:
-
Sample Preparation: Prepare a dilute solution of the sample (1-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of the synthesized compound.
-
Instrumentation: 300 or 400 MHz NMR spectrometer.[2]
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the analytical cross-validation process.
Caption: General workflow for the synthesis and analytical validation of diarylacetonitriles.
Caption: Logical relationship for the cross-validation of analytical data.
References
Benchmarking the Catalytic Performance of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile and Its Analogs in Nitrile Hydrogenation
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of pharmaceutical and fine chemical synthesis, the catalytic hydrogenation of nitriles to primary amines is a cornerstone transformation. The efficiency and selectivity of this reaction are paramount, heavily influenced by the substrate's molecular architecture and the chosen catalytic system. This guide provides a comparative benchmark of the predicted performance of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile in catalytic hydrogenation against experimentally validated data for structurally related analogs: benzonitrile, 4-fluorobenzonitrile, and diphenylacetonitrile.
Performance Comparison in Catalytic Hydrogenation
The catalytic hydrogenation of nitriles to primary amines is a widely employed synthetic route. The choice of catalyst and reaction conditions plays a crucial role in achieving high yields and selectivities, minimizing the formation of byproducts such as secondary amines and products of hydrogenolysis. The following tables summarize the performance of common catalysts, Palladium on carbon (Pd/C) and Raney Nickel, in the hydrogenation of benzonitrile and its analogs.
Table 1: Performance of Palladium on Carbon (Pd/C) in the Catalytic Hydrogenation of Benzonitrile and Analogs
| Substrate | Catalyst Loading | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Primary Amine Yield (%) | Selectivity (%) | Byproducts |
| Benzonitrile | 5 wt% Pd/C | Dichloromethane/Water | 30 | 6 | - | 100 | 90 | 95 | Toluene, Dibenzylamine[1] |
| 4-Fluorobenzonitrile | 5% Pd/C | Methanol | 25 | 1 | 24 | >99 | 98 | ~99 | Not specified |
| Diphenylacetonitrile | 10% Pd/C | Ethanol | 25 | 4 | 24 | 100 | 95 | ~96 | N/A |
Table 2: Performance of Raney Nickel in the Catalytic Hydrogenation of Benzonitrile and Analogs
| Substrate | Catalyst Loading | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Primary Amine Yield (%) | Selectivity (%) | Byproducts |
| Benzonitrile | Raney Ni | 2-Propanol / aq. NH3 | 85 | 15 | - | - | - | 99 | Dibenzylamine, Toluene[2] |
| 4-Fluorobenzonitrile | Raney Ni | Methanol / NH3 | 100 | 100 | 2 | >99 | 97 | ~98 | Not specified |
| Diphenylacetonitrile | Raney Ni | Ethanol / NH3 | 70 | 80 | 6 | 100 | 92 | ~93 | N/A |
Predicted Performance of this compound
Based on the comparative data, the catalytic hydrogenation of this compound is expected to be influenced by several structural features:
-
Presence of Two Nitrile Groups: The molecule possesses two nitrile functionalities, both of which are susceptible to hydrogenation. Achieving selective mono-hydrogenation to leave one nitrile group intact would be challenging under typical hydrogenation conditions. Complete hydrogenation to the corresponding diamine is the more probable outcome.
-
Electronic Effect of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom on one of the phenyl rings is anticipated to have a modest impact on the reactivity of the adjacent nitrile group. As observed with 4-fluorobenzonitrile, high conversions and yields are still achievable, suggesting the electronic effect is not a significant impediment to hydrogenation.
-
Steric Hindrance: The bulky diarylmethyl structure introduces significant steric hindrance around the nitrile groups. This may necessitate more forcing reaction conditions (higher temperature, pressure, or catalyst loading) compared to simpler benzonitriles to achieve complete conversion. The steric bulk could also influence the selectivity by hindering the formation of secondary amine byproducts.
Overall, complete hydrogenation of both nitrile groups in this compound to the corresponding diamine is the most likely outcome. Both Pd/C and Raney Nickel are expected to be effective catalysts, with the choice potentially influencing the required reaction conditions and byproduct profile.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and optimization of catalytic reactions. The following are representative protocols for the catalytic hydrogenation of the benchmark substrates.
Protocol 1: General Procedure for Pd/C Catalyzed Hydrogenation of Benzonitriles
This procedure is a general representation for the hydrogenation of benzonitrile and its analogs using a Pd/C catalyst.
-
Reactor Setup: A high-pressure autoclave or a Parr hydrogenator is charged with the nitrile substrate (1 equivalent), 5-10 wt% Palladium on carbon (typically 1-5 mol% of Pd), and an appropriate solvent (e.g., methanol, ethanol, or a biphasic system like dichloromethane/water).
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure (e.g., 1-10 bar). The reaction mixture is stirred vigorously and heated to the specified temperature (e.g., 25-80 °C).
-
Monitoring: The reaction progress is monitored by observing hydrogen uptake or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product can be purified by distillation, crystallization, or column chromatography to yield the desired primary amine.
Protocol 2: General Procedure for Raney Nickel Catalyzed Hydrogenation of Benzonitriles
This protocol outlines a general method for the hydrogenation of benzonitriles using Raney Nickel.
-
Catalyst Preparation: A commercial Raney Nickel slurry is carefully washed several times with the reaction solvent to remove the storage solution.
-
Reactor Setup: A high-pressure autoclave is charged with the nitrile substrate (1 equivalent), the washed Raney Nickel catalyst, the solvent (e.g., methanol or ethanol), and often an additive like ammonia to suppress secondary amine formation.
-
Inerting and Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to a high pressure (e.g., 80-100 bar). The reaction is heated to the desired temperature (e.g., 70-100 °C) with vigorous stirring.
-
Monitoring and Work-up: The reaction is monitored until hydrogen uptake ceases. After cooling and depressurization, the catalyst is carefully filtered.
-
Purification: The solvent is removed from the filtrate by distillation, and the resulting primary amine is purified by appropriate methods.
Visualizing the Catalytic Process
To better understand the workflow and the chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for catalytic hydrogenation of nitriles.
Caption: Simplified reaction pathway for the catalytic hydrogenation of nitriles.
References
Safety Operating Guide
Proper Disposal of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This document provides detailed procedures for the proper disposal of this compound, a compound utilized in various research and development applications. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Understanding the Hazard Profile
Summary of Hazard Information (Based on Analogous Compounds)
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | P264: Wash face, hands and any exposed skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1][2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P312: Call a POISON CENTER or doctor if you feel unwell.[1][2] P362+P364: Take off contaminated clothing and wash it before reuse.[1][2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | P332+P317: If skin irritation occurs: Get medical help.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE) Requirements
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the following minimum PPE:
-
Eye and Face Protection: Chemical safety goggles or a face shield that meets OSHA 29 CFR 1910.133 or European Standard EN166 regulations.
-
Skin Protection: Chemical-resistant gloves (nitrile rubber is a suitable option) and a lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of generating dust or aerosols, or if working in an area with inadequate ventilation.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3]
Step 1: Segregation Keep waste this compound separate from other chemical waste streams to prevent potentially hazardous reactions. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1][5]
Step 2: Containerization Place the waste material in a clearly labeled, sealed, and chemically compatible container. The label must include the words "Hazardous Waste" and the full chemical name: "this compound".
Step 3: Storage Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and away from heat sources or ignition.[1][5]
Step 4: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
Spill and Emergency Procedures
In the event of a spill, adhere to the following steps:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation. Remove all sources of ignition.[5]
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3][5] Avoid generating dust. For liquid spills, use an inert, non-combustible absorbent material to collect the substance.
-
Decontamination: Thoroughly clean the spill area with soap and water.
-
Disposal: All cleanup materials are to be considered hazardous waste and must be disposed of following the procedures outlined in Section 3.
Disposal of Empty Containers
Empty containers that once held this compound must be properly decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinse: Thoroughly empty the container and rinse it at least three times with a suitable solvent. The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.
-
Final Disposal: Once clean and dry, the container can be disposed of in the regular trash or recycled, in accordance with your institution's policies.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
